molecular formula C19H18ClN3O B10857390 Nlrp3-IN-18

Nlrp3-IN-18

Cat. No.: B10857390
M. Wt: 339.8 g/mol
InChI Key: FVFXAPATLSJYGX-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nlrp3-IN-18 is a useful research compound. Its molecular formula is C19H18ClN3O and its molecular weight is 339.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[[(2S)-oxolan-2-yl]methyl]phthalazin-1-amine

InChI

InChI=1S/C19H18ClN3O/c20-14-9-7-13(8-10-14)18-16-5-1-2-6-17(16)19(23-22-18)21-12-15-4-3-11-24-15/h1-2,5-10,15H,3-4,11-12H2,(H,21,23)/t15-/m0/s1

InChI Key

FVFXAPATLSJYGX-HNNXBMFYSA-N

Isomeric SMILES

C1C[C@H](OC1)CNC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CC(OC1)CNC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

Foundational & Exploratory

Nlrp3-IN-18: A Technical Guide to its Mechanism of Action in NLRP3 Inflammasome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Nlrp3-IN-18, a potent and selective inhibitor of the NLRP3 inflammasome. This document consolidates available data, outlines relevant experimental protocols, and visualizes the complex signaling pathways involved, serving as a critical resource for researchers in immunology, inflammation, and drug discovery.

The NLRP3 Inflammasome Signaling Pathway

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its activation is a key driver of inflammation through the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target.

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.

  • Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, and mitochondrial dysfunction, can trigger the assembly of the NLRP3 inflammasome. This involves the oligomerization of NLRP3, recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and subsequent recruitment of pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.

This compound: A Potent NLRP3 Inhibitor

This compound, also identified as compound 13 in patent literature, is a potent small molecule inhibitor of the NLRP3 inflammasome.[1][2][3][4][5][6][7] Emerging from a class of pyridazine compounds, this compound demonstrates high selectivity in its inhibitory action.[6]

Mechanism of Action

While detailed molecular binding studies are not extensively published in peer-reviewed literature, the available information suggests that this compound directly targets the NLRP3 protein. The inhibitory action of related pyrazine derivatives is reported to occur by blocking the NLRP3/caspase-1 pathway.[6] This suggests that this compound likely interferes with a critical step in inflammasome assembly, such as NLRP3 oligomerization or the interaction between NLRP3 and ASC. This prevents the subsequent activation of caspase-1 and the release of mature IL-1β and IL-18.

Quantitative Data

The primary quantitative metric available for this compound is its half-maximal inhibitory concentration (IC50).

Compound Assay Type Cell Line/System IC50 Value Reference
This compoundNLRP3 InhibitionNot specified in public data≤1.0 µM[1][2][3][4][5][7]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the mechanism of action of NLRP3 inhibitors like this compound.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes the standard two-step activation of the NLRP3 inflammasome in macrophages and its inhibition by a test compound.

Cell Lines:

  • THP-1 cells (human monocytic cell line)

  • Bone Marrow-Derived Macrophages (BMDMs) from mice

Reagents:

  • RPMI-1640 or DMEM culture medium

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound (dissolved in DMSO)

  • ELISA kits for human or mouse IL-1β

Protocol:

  • Cell Culture and Priming:

    • For THP-1 cells, differentiate with PMA (e.g., 100 ng/mL) for 24-48 hours.

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well).

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • After the priming step, remove the LPS-containing medium and add the medium containing different concentrations of this compound.

    • Incubate for 1 hour.

  • NLRP3 Activation:

    • Add the NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), to the wells.

    • Incubate for 1-2 hours.

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant for cytokine analysis.

    • Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.

ASC Speck Formation Assay

This imaging-based assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation.

Cell Lines:

  • ASC-mCherry or ASC-GFP reporter cell lines (e.g., immortalized macrophages)

Reagents:

  • Culture medium

  • LPS

  • Nigericin or ATP

  • This compound

  • Hoechst stain for nuclear counterstaining

  • Formaldehyde for fixation

Protocol:

  • Cell Culture and Treatment:

    • Seed the ASC reporter cells on glass-bottom plates or coverslips.

    • Prime the cells with LPS.

    • Treat with this compound as described in the previous protocol.

    • Activate the NLRP3 inflammasome with Nigericin or ATP.

  • Cell Fixation and Staining:

    • Fix the cells with 4% formaldehyde.

    • Permeabilize the cells if necessary for antibody staining (though not required for fluorescent protein reporters).

    • Stain the nuclei with Hoechst.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of cells with ASC specks in the presence and absence of the inhibitor. An ASC speck is identified as a single, bright fluorescent punctum within a cell.

    • Calculate the percentage of cells with ASC specks for each treatment condition.

Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription pro_IL1B_NLRP3 pro-IL-1β & NLRP3 mRNA Transcription->pro_IL1B_NLRP3 Translation Translation pro_IL1B_NLRP3->Translation Inactive_NLRP3 Inactive NLRP3 pro-IL-1β Translation->Inactive_NLRP3 NLRP3_Oligomerization NLRP3 Oligomerization Inactive_NLRP3->NLRP3_Oligomerization Activators Activators (e.g., Nigericin, ATP) Activators->NLRP3_Oligomerization ASC_recruitment ASC Recruitment NLRP3_Oligomerization->ASC_recruitment pro_Casp1_recruitment pro-Caspase-1 Recruitment ASC_recruitment->pro_Casp1_recruitment Inflammasome NLRP3 Inflammasome Assembly pro_Casp1_recruitment->Inflammasome Casp1_activation Caspase-1 Activation Inflammasome->Casp1_activation Cytokine_maturation IL-1β / IL-18 Maturation Casp1_activation->Cytokine_maturation Release Release Cytokine_maturation->Release Nlrp3_IN_18 This compound Nlrp3_IN_18->Inflammasome Inhibits Assembly

Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Output start Seed Macrophages (e.g., THP-1, BMDM) prime Prime with LPS (Signal 1) start->prime inhibitor Add this compound (or vehicle) prime->inhibitor activate Activate with Nigericin/ATP (Signal 2) inhibitor->activate collect Collect Supernatant activate->collect asc_speck ASC Speck Imaging activate->asc_speck Parallel Experiment elisa IL-1β ELISA collect->elisa ic50 IC50 Calculation elisa->ic50 quantification Quantify ASC Specks asc_speck->quantification

Caption: Experimental Workflow for Characterizing this compound Activity.

References

Nlrp3-IN-18: A Technical Primer on a Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, making it a prime therapeutic target. This document provides a technical overview of Nlrp3-IN-18, a novel and potent small molecule inhibitor of the NLRP3 inflammasome. While detailed experimental protocols and selectivity data remain within proprietary documentation, this guide synthesizes the currently available public information, including its inhibitory potency and the general methodologies used to characterize such compounds.

Introduction to the NLRP3 Inflammasome

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation is a two-step process:

  • Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.

  • Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, and pore-forming toxins, can trigger the assembly of the NLRP3 inflammasome. This leads to the oligomerization of NLRP3, recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and subsequent activation of pro-caspase-1 into its active form, caspase-1.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory conditions, including autoinflammatory syndromes, type 2 diabetes, atherosclerosis, and neurodegenerative diseases.

This compound: A Potent NLRP3 Inhibitor

This compound, also identified as "compound 13" in patent literature, is a recently developed small molecule inhibitor of the NLRP3 inflammasome. Publicly available data from chemical suppliers indicates its potent activity.

Quantitative Data

The following table summarizes the key inhibitory potency of this compound.

CompoundTargetAssayIC50 ValueSource
This compoundNLRP3IL-1β release assay≤1.0 µMPatent WO2022216971A1

Note: The specific cell type and assay conditions for this IC50 value are not detailed in the publicly accessible information.

Chemical Properties
PropertyValue
Molecular Formula C19H18ClN3O
Molecular Weight 339.82 g/mol
CAS Number 2769040-06-2

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling cascades and the experimental approaches to study them is crucial for understanding the context of this compound's function.

Canonical NLRP3 Inflammasome Activation Pathway

The following diagram illustrates the two-signal model of canonical NLRP3 inflammasome activation, the pathway targeted by this compound.

NLRP3_Activation_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR TLR4 PAMPs->TLR binds NFkB NF-κB Activation TLR->NFkB Transcription Upregulation of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive increases expression pro_IL1b pro-IL-1β Transcription->pro_IL1b increases expression DAMPs DAMPs (e.g., ATP, Nigericin) Efflux K+ Efflux DAMPs->Efflux Efflux->NLRP3_inactive activates NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome recruits ASC & pro-Casp-1 ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates Casp1->pro_IL1b cleaves pro_IL18 pro-IL-18 Casp1->pro_IL18 cleaves IL1b Mature IL-1β pro_IL1b->IL1b Secretion Cytokine Secretion IL1b->Secretion IL18 Mature IL-18 pro_IL18->IL18 IL18->Secretion Inhibitor This compound Inhibitor->Inflammasome inhibits assembly

Caption: Canonical NLRP3 inflammasome activation pathway.

General Experimental Workflow for NLRP3 Inhibitor Screening

The diagram below outlines a typical cell-based assay workflow used to identify and characterize NLRP3 inhibitors like this compound.

Experimental_Workflow Cell_Culture 1. Culture Immune Cells (e.g., THP-1 monocytes, BMDMs) Priming 2. Priming (Signal 1) (e.g., LPS) Cell_Culture->Priming Inhibitor_Treatment 3. Treat with this compound Priming->Inhibitor_Treatment Activation 4. Activation (Signal 2) (e.g., Nigericin or ATP) Inhibitor_Treatment->Activation Incubation 5. Incubation Activation->Incubation Supernatant_Collection 6. Collect Supernatant Incubation->Supernatant_Collection Analysis 7. Analyze IL-1β Levels (e.g., ELISA) Supernatant_Collection->Analysis Data_Analysis 8. Determine IC50 Analysis->Data_Analysis

Caption: General workflow for NLRP3 inhibitor screening.

Experimental Methodologies (General Protocols)

While the specific protocols for this compound are not publicly available, the following are standard, widely used methods for assessing NLRP3 inflammasome inhibition.

In Vitro IL-1β Release Assay in THP-1 Cells

This is a common assay to screen for NLRP3 inhibitors.

  • Cell Culture and Differentiation: Human THP-1 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To differentiate them into macrophage-like cells, they are treated with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Priming: Differentiated THP-1 cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).

  • NLRP3 Activation: The NLRP3 inflammasome is then activated by adding a Signal 2 stimulus, such as nigericin (e.g., 5-10 µM) or ATP (e.g., 1-5 mM), for a short incubation period (e.g., 1-2 hours).

  • Quantification of IL-1β: The cell culture supernatant is collected, and the concentration of secreted IL-1β is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor.

Selectivity Assays

To determine the selectivity of an NLRP3 inhibitor, similar assays are performed using stimuli that activate other inflammasomes, such as NLRC4 or AIM2.

  • NLRC4 Activation: Cells are primed with LPS and then transfected with flagellin to activate the NLRC4 inflammasome.

  • AIM2 Activation: Cells are primed with LPS and then transfected with poly(dA:dT) to activate the AIM2 inflammasome.

The inhibitory effect of the compound on IL-1β release is measured and compared across the different inflammasome activation pathways. A selective NLRP3 inhibitor would show potent inhibition of NLRP3-mediated IL-1β release with significantly less or no effect on NLRC4- or AIM2-mediated release.

Conclusion and Future Directions

This compound is a potent inhibitor of the NLRP3 inflammasome, as evidenced by its sub-micromolar IC50 value. As a novel chemical entity, it holds promise for the development of therapeutics for a wide range of inflammatory diseases. However, a comprehensive understanding of its therapeutic potential requires further investigation. The public disclosure of detailed experimental data, including its precise mechanism of action, a full selectivity profile against other inflammasomes and off-target proteins, and in vivo efficacy and pharmacokinetic/pharmacodynamic data, will be crucial for its advancement as a clinical candidate. Researchers are encouraged to consult the primary patent literature (WO2022216971A1) for further details as they become publicly interpreted and to monitor for forthcoming peer-reviewed publications from the inventors and their affiliations.

Technical Guide to DFV890: A Potent and Selective NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and selective NLRP3 inhibitors is a significant focus of therapeutic research. This technical guide provides an in-depth overview of DFV890, a novel, orally bioavailable small-molecule inhibitor of the NLRP3 inflammasome with a potent IC50 value well below 1.0 µM. This document details the mechanism of action of DFV890, presents key quantitative data, outlines detailed experimental protocols for assessing NLRP3 inhibition, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to the NLRP3 Inflammasome

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response to both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) or endogenous cytokines, leading to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway.[1]

  • Activation (Signal 2): A diverse array of stimuli, including ATP, crystalline substances, and pore-forming toxins, can trigger the second signal. This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1]

Upon assembly, pro-caspase-1 undergoes auto-catalytic cleavage to its active form, caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[1]

DFV890: A Potent NLRP3 Inhibitor

DFV890 (also known as NVP-DFV890) is a potent and selective, orally administered small-molecule inhibitor of the NLRP3 inflammasome.[2] It features a unique sulfonimidamide motif, which was designed to improve upon the properties of earlier sulfonylurea-based inhibitors like CRID3.[3]

Mechanism of Action

DFV890 directly targets the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex.[4] By inhibiting NLRP3, DFV890 blocks the activation of caspase-1 and the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[4] This targeted inhibition of the NLRP3 pathway makes DFV890 a promising therapeutic candidate for a variety of inflammatory conditions.

Quantitative Data

The potency of DFV890 has been demonstrated in various in vitro and ex vivo assays. The following tables summarize the key quantitative data for DFV890 and, for comparison, another well-characterized NLRP3 inhibitor, MCC950.

Compound Assay Cell Type Stimulus IC50 Reference
DFV890 IL-1β ReleaseHuman Myeloid Cells (PBMCs, Monocytes, Macrophages)LPS1.0–2.9 nM (free)[4]
DFV890 ex vivo IL-1β Release InhibitionHuman Whole BloodLPS61 ng/mL (median)[4][5]
MCC950 IL-1β ReleaseTHP-1 cellsNigericin8 nM[6]
Compound 7 (Alkenyl Sulfonylurea) IL-1β ReleaseTHP-1 cellsNigericin35 nM[6]
Compound 7 (Alkenyl Sulfonylurea) IL-18 ReleaseTHP-1 cellsNigericin33 nM[6]
Compound Pharmacodynamic Parameter Value Reference
DFV890 ex vivo IL-1β Release Inhibition (IC90)1340 ng/mL (median)[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize NLRP3 inhibitors.

Determination of IC50 via IL-1β Release Assay in THP-1 Cells

This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound on NLRP3-mediated IL-1β release in the human monocytic cell line THP-1.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • Test compound (e.g., DFV890) dissolved in DMSO

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Seed cells into a 96-well plate at a density of 1 x 10^6 cells/mL.

    • Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 24-48 hours.

    • After differentiation, replace the medium with fresh, serum-free RPMI-1640 and rest the cells for 24 hours.

  • Priming (Signal 1):

    • Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours in a CO2 incubator.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test compound in serum-free RPMI-1640.

    • After the priming step, remove the LPS-containing medium and add the different concentrations of the test compound to the wells.

    • Incubate for 1 hour.

  • Activation (Signal 2):

    • Stimulate the cells with an NLRP3 activator, such as 10 µM nigericin for 1 hour or 5 mM ATP for 30 minutes.

  • Sample Collection and Analysis:

    • After the activation step, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the cell culture supernatants.

    • Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of IL-1β inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.

ASC Oligomerization Assay

This assay is used to assess the ability of an inhibitor to prevent the formation of the ASC speck, a key step in inflammasome assembly.

Materials:

  • Differentiated THP-1 cells or bone marrow-derived macrophages (BMDMs)

  • LPS

  • Nigericin or ATP

  • Test compound

  • Lysis buffer (e.g., containing Triton X-100)

  • Cross-linking agent (e.g., disuccinimidyl suberate - DSS)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-ASC antibody

Procedure:

  • Cell Treatment:

    • Prime and treat the cells with the test compound and NLRP3 activator as described in the IL-1β release assay protocol.

  • Cell Lysis and Cross-linking:

    • Lyse the cells in a suitable lysis buffer.

    • Pellet the insoluble fraction, which contains the ASC specks, by centrifugation.

    • Resuspend the pellet and treat with a cross-linking agent like DSS to stabilize the ASC oligomers.

  • Western Blot Analysis:

    • Separate the cross-linked proteins by SDS-PAGE on a gradient gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-ASC antibody to visualize the ASC monomers and cross-linked oligomers.

  • Analysis:

    • A reduction in the high-molecular-weight ASC oligomer bands in the presence of the inhibitor indicates its efficacy in preventing inflammasome assembly.

Caspase-1 Activation Assay

This assay measures the activity of caspase-1, the effector enzyme of the NLRP3 inflammasome.

Materials:

  • Cell culture supernatants or cell lysates from treated cells

  • Caspase-1 activity assay kit (fluorometric or colorimetric)

  • Fluorometer or spectrophotometer

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatants or prepare cell lysates from cells treated with the test compound and NLRP3 activators.

  • Assay:

    • Perform the caspase-1 activity assay according to the manufacturer's instructions. These kits typically use a specific caspase-1 substrate that releases a fluorescent or chromogenic molecule upon cleavage.

  • Measurement and Analysis:

    • Measure the fluorescence or absorbance of the samples.

    • A decrease in the signal in samples treated with the inhibitor compared to the vehicle control indicates inhibition of caspase-1 activation.

Visualizations

NLRP3 Inflammasome Signaling Pathway

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB TLR4->NFkB activates pro_IL1B pro-IL-1β (inactive) NFkB->pro_IL1B upregulates NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene upregulates IL1B IL-1β (active) NLRP3_protein NLRP3 Protein (inactive) NLRP3_gene->NLRP3_protein translates NLRP3_active NLRP3 (active) Stimuli Stimuli (e.g., ATP, Nigericin) Stimuli->NLRP3_protein activates Inflammasome NLRP3 Inflammasome Complex NLRP3_active->Inflammasome recruits ASC ASC ASC->Inflammasome recruits pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome recruits Caspase1 Caspase-1 (active) Inflammasome->Caspase1 activates Caspase1->pro_IL1B cleaves IL18 IL-18 (active) Caspase1->IL18 cleaves pro-IL-18 to GSDMD Gasdermin D Caspase1->GSDMD cleaves Pyroptosis Pyroptosis GSDMD->Pyroptosis induces DFV890 DFV890 DFV890->NLRP3_active inhibits IC50_Workflow Start Start: THP-1 Cell Culture Differentiate Differentiate with PMA (24-48h) Start->Differentiate Prime Prime with LPS (Signal 1) (3-4h) Differentiate->Prime Inhibit Add DFV890 (Serial Dilutions) (1h) Prime->Inhibit Activate Activate with Nigericin/ATP (Signal 2) (30-60min) Inhibit->Activate Collect Collect Supernatants Activate->Collect ELISA Measure IL-1β via ELISA Collect->ELISA Analyze Calculate % Inhibition & Determine IC50 ELISA->Analyze End End Analyze->End Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Compound Discovery & Optimization InVitro In Vitro Studies (IC50, Selectivity) Discovery->InVitro InVivo In Vivo Animal Models (Efficacy, PK/PD) InVitro->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase I (Safety, PK/PD in Healthy Volunteers) Tox->Phase1 Phase2 Phase II (Efficacy & Dosing in Patients) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

References

Investigating the Role of the NLRP3 Inflammasome with NLRP3-IN-18: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the response to both pathogenic microbes and endogenous danger signals.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a key target for therapeutic intervention. This technical guide focuses on the use of NLRP3-IN-18, a potent small molecule inhibitor, to investigate the function and therapeutic potential of targeting the NLRP3 inflammasome.

This compound has been identified as a potent inhibitor of the NLRP3 inflammasome.[2][3][4] This guide provides a comprehensive overview of the available data on this compound, detailed experimental protocols for its use in research, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound. Due to the limited public information on this specific compound, further dose-response experiments are recommended for specific cell types and activation conditions.

ParameterValueCell TypeAssay ConditionsReference
IC50 ≤1.0 µMNot SpecifiedNot Specified[2][3][4]

Core Signaling Pathway and Mechanism of Action

The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage of pro-caspase-1 into its active form.[1] Active caspase-1 then proteolytically processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[1] While the precise binding site and mechanism of action for this compound have not been publicly disclosed, it is understood to be a direct inhibitor of the NLRP3 protein, thereby preventing the downstream activation of caspase-1 and the subsequent release of inflammatory cytokines.

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription ↑ Transcription of NLRP3, pro-IL-1β, pro-IL-18 NFkB->Transcription Stimuli Activation Stimuli (e.g., ATP, Nigericin) NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive activates NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC recruits Inflammasome NLRP3 Inflammasome (NLRP3-ASC-Caspase-1 complex) NLRP3_active->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates NLRP3_IN_18 This compound NLRP3_IN_18->NLRP3_active inhibits Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 (Secretion) Pro_IL18->IL18 IL18->Inflammation

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the role of the NLRP3 inflammasome using this compound. These are generalized protocols and may require optimization for specific experimental systems.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes the induction of the NLRP3 inflammasome in cultured macrophages and the assessment of inhibition by this compound.

Experimental_Workflow_In_Vitro cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Macrophages (e.g., THP-1, BMDMs) Priming Prime with LPS (e.g., 1 µg/mL, 4 hours) Seed_Cells->Priming Inhibitor Pre-treat with This compound (Dose range, 1 hour) Priming->Inhibitor Activation Activate with Nigericin or ATP (e.g., 1-2 hours) Inhibitor->Activation Collect_Supernatant Collect Supernatant Activation->Collect_Supernatant Lyse_Cells Lyse Cells Activation->Lyse_Cells ASC_Speck Visualize ASC Specks (Immunofluorescence) Activation->ASC_Speck ELISA Measure IL-1β/IL-18 (ELISA) Collect_Supernatant->ELISA Western_Blot Analyze Caspase-1 Cleavage (Western Blot) Lyse_Cells->Western_Blot

Caption: A typical experimental workflow for in vitro analysis of NLRP3 inflammasome inhibition.

Materials:

  • Macrophage cell line (e.g., THP-1) or primary bone marrow-derived macrophages (BMDMs)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • NLRP3 activator (e.g., Nigericin or ATP)

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • ELISA kits for IL-1β and IL-18

  • Antibodies for Western blotting (anti-caspase-1)

  • Antibodies for immunofluorescence (anti-ASC)

  • Reagents for protein extraction and quantification

Procedure:

  • Cell Culture and Differentiation (for THP-1 cells):

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

    • Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.

    • Wash the cells to remove PMA and allow them to rest for 24 hours before the experiment.

  • Priming (Signal 1):

    • Prime the macrophages with LPS (e.g., 1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Activation (Signal 2):

    • Activate the NLRP3 inflammasome by adding an appropriate stimulus, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.

  • Sample Collection:

    • Collect the cell culture supernatants for cytokine analysis.

    • Lyse the cells to prepare protein extracts for Western blotting.

  • Data Analysis:

    • Cytokine Measurement: Quantify the levels of secreted IL-1β and IL-18 in the supernatants using ELISA.

    • Caspase-1 Cleavage: Analyze the cell lysates by Western blotting using an antibody that detects both pro-caspase-1 and the cleaved (active) p20 subunit.

    • ASC Oligomerization (ASC Speck Formation): For a more detailed mechanistic study, cells can be fixed and stained with an anti-ASC antibody to visualize the formation of ASC specks, a hallmark of inflammasome activation, using immunofluorescence microscopy. A reduction in the number of cells with ASC specks in the presence of this compound would indicate inhibition of inflammasome assembly.[5]

ASC Oligomerization Assay

This assay directly assesses the effect of this compound on the formation of the ASC speck, a key step in inflammasome assembly.

Procedure:

  • Follow steps 1-4 of the In Vitro NLRP3 Inflammasome Activation and Inhibition Assay.

  • Cell Fixation and Permeabilization:

    • After the activation step, gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate the cells with a primary antibody against ASC overnight at 4°C.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.

  • Microscopy and Quantification:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the percentage of cells containing ASC specks in each treatment group. A significant decrease in the percentage of speck-positive cells in the this compound treated groups compared to the vehicle control indicates inhibition of ASC oligomerization.

Logical Relationships in NLRP3 Inhibition Analysis

The following diagram illustrates the logical flow of experiments to confirm the inhibitory effect of a compound on the NLRP3 inflammasome.

Logical_Flow_NLRP3_Inhibition Start Hypothesis: Compound inhibits NLRP3 inflammasome Cytokine_Release Measure IL-1β and IL-18 Secretion (ELISA) Start->Cytokine_Release Caspase1_Cleavage Assess Caspase-1 Cleavage (Western Blot) Start->Caspase1_Cleavage ASC_Oligomerization Analyze ASC Speck Formation (Microscopy) Start->ASC_Oligomerization Specificity_Test Test against other inflammasomes (e.g., NLRC4, AIM2) Cytokine_Release->Specificity_Test If inhibition observed Caspase1_Cleavage->Specificity_Test If inhibition observed ASC_Oligomerization->Specificity_Test If inhibition observed Conclusion Conclusion: Compound is a specific NLRP3 inhibitor Specificity_Test->Conclusion If specific to NLRP3

Caption: Logical workflow for characterizing a specific NLRP3 inflammasome inhibitor.

Conclusion

This compound represents a valuable tool for researchers investigating the intricate role of the NLRP3 inflammasome in health and disease. While publicly available data on this specific inhibitor is currently limited, the provided protocols and conceptual frameworks offer a solid foundation for its application in the laboratory. By employing the described assays, researchers can effectively probe the function of the NLRP3 inflammasome and evaluate the therapeutic potential of its inhibition. As with any research tool, careful experimental design, including appropriate controls and dose-response analyses, is crucial for obtaining robust and reproducible results. Further studies are warranted to fully elucidate the specific mechanism of action and in vivo efficacy of this compound.

References

Nlrp3-IN-18 in Models of Autoinflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in the pathogenesis of a wide range of autoinflammatory diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), driving inflammatory processes. Consequently, the development of small molecule inhibitors targeting the NLRP3 inflammasome is a promising therapeutic strategy. This technical guide focuses on Nlrp3-IN-18, a potent NLRP3 inhibitor, and its potential application in preclinical models of autoinflammatory diseases. While specific data for this compound in such models remains limited in publicly accessible literature, this document provides a comprehensive overview of the methodologies and data presentation standards relevant to the evaluation of NLRP3 inhibitors, using established protocols and data from analogous compounds as a framework.

Introduction to the NLRP3 Inflammasome and Autoinflammatory Diseases

Autoinflammatory diseases are characterized by recurrent episodes of systemic inflammation in the absence of high-titer autoantibodies or antigen-specific T cells. A central player in many of these disorders is the NLRP3 inflammasome, a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its auto-catalytic activation. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms. Dysregulation of this pathway is associated with conditions such as Cryopyrin-Associated Periodic Syndromes (CAPS), Familial Mediterranean Fever (FMF), and gout.

This compound: A Potent NLRP3 Inhibitor

This compound is a research chemical identified as a potent inhibitor of the NLRP3 inflammasome. Currently, detailed in vivo efficacy data and specific experimental protocols in autoinflammatory disease models are not widely published. The available quantitative data is summarized below.

Data Presentation: In Vitro Potency of this compound
CompoundTargetAssay TypeIC50Source
This compoundNLRP3Biochemical Assay≤1.0 µMMedchemExpress

Experimental Protocols for Evaluating NLRP3 Inhibitors

The following sections outline detailed methodologies for the in vitro and in vivo evaluation of NLRP3 inhibitors like this compound. These protocols are based on established procedures for characterizing similar compounds.

In Vitro Assays for NLRP3 Inflammasome Activation

Objective: To determine the potency and mechanism of action of this compound in inhibiting NLRP3 inflammasome activation in a cellular context.

Cell Lines:

  • Human THP-1 monocytes

  • Bone marrow-derived macrophages (BMDMs) from wild-type and Nlrp3-deficient mice

General Protocol:

  • Priming (Signal 1):

    • Seed cells (e.g., THP-1 or BMDMs) in a 96-well plate at a density of 1 x 10^6 cells/mL.

    • Prime the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with varying concentrations of this compound for 1 hour.

  • Activation (Signal 2):

    • Induce NLRP3 inflammasome activation by adding an appropriate stimulus, such as:

      • Nigericin (5-20 µM)

      • ATP (2.5-5 mM)

      • Monosodium urate (MSU) crystals (150 µg/mL)

    • Incubate for 1-6 hours.

  • Endpoint Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted IL-1β and IL-18 using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available kit.

    • For mechanistic studies, cell lysates can be analyzed by Western blot for cleaved caspase-1 (p20 subunit) and ASC oligomerization.

In Vivo Models of Autoinflammatory Disease

Objective: To evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in a relevant animal model of autoinflammatory disease.

Animal Models:

  • LPS-induced Systemic Inflammation: A model for acute, systemic inflammation.

  • Monosodium Urate (MSU)-induced Peritonitis: A model for gouty inflammation.

  • Cryopyrin-Associated Periodic Syndromes (CAPS) Mouse Models: Genetically engineered mice (e.g., Nlrp3 A350V knock-in) that spontaneously develop an autoinflammatory phenotype.

General Protocol for a CAPS Mouse Model:

  • Animal Strain: Utilize a genetically validated CAPS mouse model (e.g., Nlrp3 A350V knock-in mice) and wild-type littermate controls.

  • Drug Administration:

    • Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group.

    • The dosing regimen will depend on the pharmacokinetic profile of the compound.

  • Monitoring of Disease Phenotype:

    • Monitor body weight and clinical signs of inflammation (e.g., skin lesions, joint swelling) daily.

    • Collect blood samples at specified time points to measure systemic inflammatory markers.

  • Endpoint Analysis:

    • At the end of the study, collect serum and tissues for analysis.

    • Measure serum levels of IL-1β, IL-18, and other relevant cytokines (e.g., TNF-α, IL-6) by ELISA or multiplex assay.

    • Perform histological analysis of tissues (e.g., skin, spleen, liver) to assess inflammatory cell infiltration and tissue damage.

    • Analyze immune cell populations in the spleen and peritoneal lavage fluid by flow cytometry.

Mandatory Visualizations

Signaling Pathway Diagram

NLRP3_Inflammasome_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_activation Signal 2 PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 Signal 1 NFkB NF-κB Activation TLR4->NFkB pro_IL1b pro-IL-1β Transcription NFkB->pro_IL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp pro_IL1b_protein pro-IL-1β pro_IL1b->pro_IL1b_protein NLRP3_inactive Inactive NLRP3 NLRP3_exp->NLRP3_inactive NLRP3_active Active NLRP3 Oligomer NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC Recruitment pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Recruitment caspase1 Active Caspase-1 pro_caspase1->caspase1 Cleavage caspase1->pro_IL1b_protein Cleavage pro_IL18_protein pro-IL-18 caspase1->pro_IL18_protein Cleavage GSDMD Gasdermin D caspase1->GSDMD Cleavage IL1b Mature IL-1β pro_IL1b_protein->IL1b cluster_extracellular cluster_extracellular IL1b->cluster_extracellular Secretion IL18 Mature IL-18 pro_IL18_protein->IL18 IL18->cluster_extracellular Secretion Pyroptosis Pyroptosis GSDMD->Pyroptosis Nlrp3_IN_18 This compound Nlrp3_IN_18->NLRP3_active Inhibition Stimuli Activation Stimuli (e.g., Nigericin, ATP, MSU) Stimuli->NLRP3_inactive Activation

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

InVivo_Workflow start Start: CAPS Mouse Model treatment Treatment Groups: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) start->treatment monitoring Daily Monitoring: - Body Weight - Clinical Score treatment->monitoring sampling Interim Blood Sampling: - Cytokine Analysis monitoring->sampling endpoint Endpoint Analysis: - Serum Cytokines - Histopathology - Flow Cytometry monitoring->endpoint sampling->endpoint data_analysis Data Analysis and Comparison endpoint->data_analysis

Caption: In vivo experimental workflow for evaluating this compound in a CAPS mouse model.

Logical Relationship Diagram

Logical_Relationship cluster_cause Cause cluster_effect Effect cluster_intervention Intervention cluster_outcome Outcome nlrp3_activation NLRP3 Inflammasome Hyperactivation cytokine_release Increased IL-1β & IL-18 Secretion nlrp3_activation->cytokine_release inflammation Systemic Inflammation cytokine_release->inflammation disease_phenotype Autoinflammatory Disease Phenotype inflammation->disease_phenotype nlrp3_in_18 This compound Administration nlrp3_in_18->nlrp3_activation Inhibits reduced_cytokines Reduced IL-1β & IL-18 nlrp3_in_18->reduced_cytokines reduced_inflammation Amelioration of Inflammation reduced_cytokines->reduced_inflammation improved_phenotype Improved Disease Phenotype reduced_inflammation->improved_phenotype

Caption: Logical relationship of NLRP3 activation, disease, and therapeutic intervention.

Conclusion

This compound represents a promising tool for the study of autoinflammatory diseases due to its potent inhibitory activity against the NLRP3 inflammasome. While specific in vivo data for this compound is not yet widely available, the experimental frameworks outlined in this guide provide a robust starting point for its evaluation. The provided protocols for in vitro and in vivo studies, along with the structured approach to data presentation and visualization, will aid researchers in systematically characterizing the therapeutic potential of this compound and other novel NLRP3 inhibitors in the context of autoinflammatory disorders. Further research is warranted to fully elucidate the efficacy and mechanism of action of this compound in preclinical models, which will be crucial for its potential translation into clinical applications.

Nlrp3-IN-18: A Technical Primer on a Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nlrp3-IN-18, also identified as compound 13 in patent literature, is a potent and selective small molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases. This document provides a comprehensive technical overview of the basic characterization of this compound, including its biochemical activity, mechanism of action, and the experimental protocols utilized for its evaluation.

Core Characterization and Quantitative Data

This compound has been identified as a highly potent inhibitor of the NLRP3 inflammasome. The key quantitative data for its biochemical activity is summarized in the table below.

Parameter Value Assay Conditions
IC50 ≤1.0 µMInhibition of NLRP3 inflammasome activation

Table 1: Biochemical Potency of this compound

Physicochemical Properties

Property Value
Molecular Formula C19H18ClN3O
Molecular Weight 339.82 g/mol
CAS Number 2769040-06-2

Table 2: Physicochemical Properties of this compound

Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. The activation is a two-step process involving a priming signal and an activation signal. This compound is designed to interfere with this pathway, thereby reducing the inflammatory response.

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs TLR/TNFR TLR/TNFR PAMPs/DAMPs->TLR/TNFR binds NF-kB NF-kB TLR/TNFR->NF-kB activates pro-IL-1b pro-IL-1b NF-kB->pro-IL-1b NLRP3_gene NLRP3 Transcription NF-kB->NLRP3_gene Stimuli Various Stimuli (e.g., ATP, toxins) NLRP3_protein NLRP3 Stimuli->NLRP3_protein activates ASC ASC NLRP3_protein->ASC recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 recruits Inflammasome NLRP3 Inflammasome Assembly Pro-Caspase-1->Inflammasome Caspase-1 Active Caspase-1 Inflammasome->Caspase-1 activates Nlrp3_IN_18 This compound Nlrp3_IN_18->Inflammasome inhibits pro-IL-1b_protein pro-IL-1β Caspase-1->pro-IL-1b_protein cleaves pro-IL-18_protein pro-IL-18 Caspase-1->pro-IL-18_protein cleaves IL-1b IL-1β pro-IL-1b_protein->IL-1b IL-18 IL-18 pro-IL-18_protein->IL-18 Inflammation Inflammation IL-1b->Inflammation IL-18->Inflammation

Figure 1: NLRP3 Inflammasome Signaling Pathway and Site of Inhibition by this compound. This diagram illustrates the two-signal activation model of the NLRP3 inflammasome and the inhibitory action of this compound on inflammasome assembly.

Experimental Protocols

The characterization of this compound involves a series of in vitro assays to determine its potency and selectivity for the NLRP3 inflammasome. The general workflow for such an evaluation is outlined below.

Experimental_Workflow cluster_cell_culture Cell Culture and Priming cluster_treatment Inhibitor Treatment and NLRP3 Activation cluster_readout Data Acquisition and Analysis Cell_Line Immune Cell Line (e.g., THP-1 monocytes) Priming Priming with LPS (Lipopolysaccharide) Cell_Line->Priming Inhibitor Incubate with this compound (various concentrations) Priming->Inhibitor Activation Activate NLRP3 with stimulus (e.g., Nigericin, ATP) Inhibitor->Activation Supernatant Collect Cell Supernatant Activation->Supernatant ELISA Measure IL-1β release by ELISA Supernatant->ELISA IC50_Calc Calculate IC50 Value ELISA->IC50_Calc

Figure 2: General Experimental Workflow for In Vitro Evaluation of this compound. This flowchart outlines the key steps in assessing the inhibitory activity of this compound on NLRP3 inflammasome activation in a cell-based assay.

Detailed Methodologies

1. Cell Culture and Differentiation:

  • Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.

  • To differentiate THP-1 monocytes into macrophage-like cells, the cells are treated with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.

2. NLRP3 Inflammasome Activation Assay:

  • Differentiated THP-1 cells are seeded in 96-well plates.

  • The cells are primed with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Following priming, the cells are pre-incubated with various concentrations of this compound for 1 hour.

  • The NLRP3 inflammasome is then activated by adding a stimulus, such as 5 µM Nigericin or 5 mM ATP, for 1 hour.

3. Measurement of IL-1β Release:

  • The cell culture supernatant is collected after the activation step.

  • The concentration of secreted IL-1β in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis:

  • The percentage of inhibition of IL-1β release is calculated for each concentration of this compound compared to the vehicle-treated control.

  • The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Conclusion

This compound is a potent inhibitor of the NLRP3 inflammasome with an IC50 value in the low micromolar range. The experimental protocols described provide a robust framework for its in vitro characterization. Further studies are warranted to explore its in vivo efficacy and potential as a therapeutic agent for NLRP3-driven inflammatory diseases. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound and other NLRP3 inhibitors.

Methodological & Application

Application Notes and Protocols for Nlrp3-IN-18 in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. A key player in the innate immune response that drives neuroinflammation is the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] Upon activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 protein oligomerizes and recruits the adaptor protein ASC and pro-caspase-1 to form a multiprotein complex. This assembly leads to the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.[3][4] These cytokines are potent mediators of inflammation and contribute to the cycle of tissue damage and neuronal dysfunction seen in neuroinflammatory conditions.[5][6]

Nlrp3-IN-18 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome. Its ability to suppress the activation of this key inflammatory pathway makes it a valuable research tool for dissecting the role of NLRP3 in various neuroinflammation models and a potential therapeutic candidate for neurodegenerative diseases.

This compound: A Potent NLRP3 Inflammasome Inhibitor

This compound has been identified as a potent inhibitor of the NLRP3 inflammasome.[7][8] The available data on its properties are summarized below.

PropertyValueReference
IC50 ≤1.0 µM[7][8]
Chemical Formula C19H18ClN3O[8]
Molecular Weight 339.82 g/mol [8]
CAS Number 2769040-06-2[8]
Solubility 10 mM in DMSO[8]
Storage -20°C for up to 2 years (as powder)[8]

Signaling Pathways and Mechanism of Action

The NLRP3 inflammasome is a central hub for inflammatory signaling. Its activation is a two-step process: priming and activation. This compound is believed to interfere with the activation step, preventing the assembly of the inflammasome complex.

NLRP3 Inflammasome Signaling Pathway

NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects cluster_inhibition Inhibition PAMPs_DAMPs_p PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs_p->TLR4 NFkB NF-κB Signaling TLR4->NFkB pro_IL1b_mRNA pro-IL-1β mRNA NFkB->pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA pro_IL1b Pro-IL-1β pro_IL1b_mRNA->pro_IL1b translation NLRP3 NLRP3 NLRP3_mRNA->NLRP3 translation PAMPs_DAMPs_a PAMPs/DAMPs (e.g., ATP, Nigericin) Efflux K+ Efflux PAMPs_DAMPs_a->Efflux ROS ROS Production PAMPs_DAMPs_a->ROS Efflux->NLRP3 ROS->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 IL1b Mature IL-1β caspase1->IL1b cleavage IL18 Mature IL-18 caspase1->IL18 cleavage Pyroptosis Pyroptosis caspase1->Pyroptosis cleavage of GSDMD pro_IL18 Pro-IL-18 GSDMD Gasdermin D Nlrp3_IN_18 This compound Nlrp3_IN_18->Inflammasome Inhibits Assembly

Caption: The NLRP3 inflammasome signaling pathway, highlighting the two-signal activation model and the inhibitory action of this compound on inflammasome assembly.

Experimental Protocols

The following protocols are provided as a guide for utilizing this compound in common neuroinflammation models. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Model: Primary Microglia or BV-2 Microglial Cell Line

This protocol describes the induction of NLRP3 inflammasome activation in microglia and its inhibition by this compound.

Materials:

  • Primary microglia or BV-2 microglial cells

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP) or Nigericin

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • ELISA kits for IL-1β and IL-18

  • LDH cytotoxicity assay kit

  • Reagents for Western blotting (antibodies against NLRP3, Caspase-1, IL-1β)

Protocol:

  • Cell Seeding: Plate primary microglia or BV-2 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Replace the medium with fresh medium containing LPS (e.g., 100 ng/mL) and incubate for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours.

  • Sample Collection:

    • Collect the cell culture supernatants for measuring IL-1β and IL-18 secretion by ELISA and for assessing cytotoxicity using an LDH assay.

    • Lyse the cells to prepare protein extracts for Western blot analysis of NLRP3, cleaved caspase-1, and pro-IL-1β levels.

Expected Outcomes:

  • LPS + ATP/Nigericin treatment should significantly increase the secretion of IL-1β and IL-18.

  • This compound pre-treatment is expected to dose-dependently reduce the secretion of IL-1β and IL-18.

  • Western blot analysis should show an increase in cleaved caspase-1 in activated cells, which is reduced by this compound.

In_Vitro_Workflow start Seed Microglia priming Prime with LPS (Signal 1) start->priming inhibit Treat with this compound or Vehicle priming->inhibit activate Activate with ATP/Nigericin (Signal 2) inhibit->activate collect Collect Supernatant & Cell Lysate activate->collect analysis Analyze: - ELISA (IL-1β, IL-18) - Western Blot (Caspase-1) - LDH Assay collect->analysis In_Vivo_Workflow start Induce Demyelination with Cuprizone Diet (5 weeks) treatment Administer this compound or Vehicle (from week 3/4) start->treatment behavior Behavioral Testing (Optional, week 5) treatment->behavior euthanasia Euthanize and Perfuse behavior->euthanasia collection Collect Brain Tissue euthanasia->collection analysis Analyze: - Immunohistochemistry (Iba1, GFAP, LFB) - ELISA/qPCR (Cytokines) collection->analysis

References

Application of NLRP3 Inflammasome Inhibitors in Models of Metabolic Disease

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Subject: Application and protocols for the use of NLRP3 inflammasome inhibitors in preclinical models of metabolic diseases, with a focus on the well-characterized inhibitor MCC950 as a representative agent due to limited public data on Nlrp3-IN-18.

Introduction

The NLRP3 inflammasome is a key component of the innate immune system that plays a critical role in the pathogenesis of various metabolic diseases, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and obesity-related insulin resistance.[1][2][3][4] Metabolic danger signals, such as elevated glucose, saturated fatty acids, and cholesterol crystals, can activate the NLRP3 inflammasome in metabolic tissues, leading to the release of pro-inflammatory cytokines IL-1β and IL-18.[1][5][6] This chronic low-grade inflammation contributes to insulin resistance and tissue damage.[1][4][7][8] Consequently, pharmacological inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy for these conditions.[9]

This document provides detailed application notes and protocols for the use of NLRP3 inhibitors in models of metabolic disease. While the initial topic of interest was this compound, a potent NLRP3 inhibitor with an IC50 of ≤1.0 µM, there is currently a lack of publicly available data on its application in biological models. Therefore, this document will focus on the well-characterized and widely published NLRP3 inhibitor, MCC950 , as a representative tool compound to illustrate the experimental approaches for studying the therapeutic potential of NLRP3 inhibition in metabolic diseases.

NLRP3 Signaling Pathway in Metabolic Disease

The canonical activation of the NLRP3 inflammasome is a two-step process. The priming step involves the upregulation of NLRP3 and pro-IL-1β expression, often triggered by inflammatory stimuli like TNF-α or microbial components. The activation step is initiated by a variety of danger-associated molecular patterns (DAMPs) prevalent in metabolic diseases, leading to the assembly of the inflammasome complex, caspase-1 activation, and subsequent cleavage and release of mature IL-1β and IL-18.

NLRP3_Metabolic_Disease cluster_priming Priming Signal cluster_activation Activation Signal cluster_downstream Downstream Effects Metabolic Stress Metabolic Stress TLR4 TLR4 Metabolic Stress->TLR4 e.g., FFAs, LPS NF-kB NF-kB TLR4->NF-kB pro_IL-1B pro_IL-1B NF-kB->pro_IL-1B Transcription NLRP3_gene NLRP3_gene NF-kB->NLRP3_gene Transcription IL-1B IL-1β NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein Translation DAMPs Metabolic DAMPs (e.g., ATP, Glucose, Cholesterol Crystals) DAMPs->NLRP3_protein ASC ASC NLRP3_protein->ASC pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Inflammasome NLRP3 Inflammasome pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->IL-1B Cleavage IL-18 IL-18 Casp1->IL-18 Cleavage Inflammation Inflammation IL-1B->Inflammation IL-18->Inflammation Insulin_Resistance Insulin Resistance & Tissue Damage Inflammation->Insulin_Resistance

Figure 1: NLRP3 inflammasome signaling pathway in metabolic disease.

Quantitative Data for MCC950 in Metabolic Disease Models

The following tables summarize the in vivo and in vitro effects of MCC950 in various models of metabolic disease.

Table 1: In Vivo Efficacy of MCC950 in Murine Models of Metabolic Disease
ModelSpecies/StrainMCC950 Dose & AdministrationDurationKey FindingsReference
Diabetic Nephropathy db/db mice10 mg/kg, i.p., twice weekly12 weeksReduced urinary albumin-to-creatinine ratio, decreased renal fibrosis markers (fibronectin, α-SMA), and inhibited renal NLRP3/caspase-1/IL-1β expression.[10][11]
Frontotemporal Dementia with Metabolic Dysfunction PLB2TAU mice20 mg/kg, daily12 weeksImproved insulin sensitivity and reduced circulating plasma insulin levels.[12][13]
Obesity-Induced Heart Failure C57BL/6J mice on HFD + TAC surgery10 mg/kg, i.p., daily4 weeksImproved cardiac hypertrophy and fibrosis, restored fatty acid uptake and utilization, and reduced glucose uptake and oxidation in the heart.[14][15]
Non-alcoholic Steatohepatitis (NASH) foz/foz mice on atherogenic dietGavage8 weeksNormalized hepatic caspase-1 and IL-1β expression, reduced liver inflammation and fibrosis.[16][17][18]
Obesity-Induced Insulin Resistance Diet-induced obese miceNot specifiedNot specifiedPromoted GLUT4 translocation in skeletal muscle and improved insulin resistance.[12]
Table 2: In Vitro Efficacy of MCC950
Cell TypeModel SystemMCC950 ConcentrationKey FindingsReference
Rat Glomerular Mesangial Cells High-glucose (HG) treatmentVarious concentrationsDecreased the production of fibrosis markers.[10][11]
Kupffer Cells and Macrophages Cholesterol crystal activationNot specifiedAbolished IL-1β release and associated neutrophil migration.[16][17][18]
Human Visceral Adipocytes LPS-induced inflammationNot specifiedBlocked LPS-induced inflammation by downregulating inflammatory and fibrotic gene expression.[19]

Experimental Protocols

The following are detailed protocols for the application of MCC950 in in vivo and in vitro models of metabolic disease.

Protocol 1: In Vivo Administration of MCC950 in a Mouse Model of Type 2 Diabetes and Diabetic Nephropathy

Objective: To evaluate the therapeutic efficacy of MCC950 on renal injury in a genetic model of type 2 diabetes.

Model: Male db/db mice (leptin receptor-deficient), a model that develops obesity, hyperglycemia, and diabetic nephropathy. Age-matched db/m mice serve as healthy controls.

Materials:

  • db/db and db/m mice (8 weeks old)

  • MCC950 (e.g., from Selleck Chemicals)

  • Sterile saline

  • Insulin syringes

  • Metabolic cages for urine collection

  • Blood glucose meter and strips

  • ELISA kits for urinary albumin and creatinine

  • Reagents and equipment for histology (e.g., PAS and Masson's trichrome staining), immunohistochemistry (IHC) for fibronectin and α-SMA, Western blotting for NLRP3, caspase-1, and IL-1β, and qPCR for gene expression analysis.

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide db/db mice into two groups (n=8-10 per group): a vehicle-treated group and an MCC950-treated group. A group of db/m mice will serve as a non-diabetic control.

  • MCC950 Preparation and Administration: Dissolve MCC950 in sterile saline. Administer MCC950 at a dose of 10 mg/kg body weight via intraperitoneal (i.p.) injection twice weekly. The vehicle group receives an equal volume of saline.

  • Monitoring: Monitor body weight weekly and fasting blood glucose every four weeks throughout the study.

  • Urine Collection: At the end of the 12-week treatment period, place mice in metabolic cages for 24-hour urine collection.

  • Sample Collection: At the end of the study, euthanize mice and collect blood and kidney tissues.

  • Analysis:

    • Measure urinary albumin and creatinine to determine the albumin-to-creatinine ratio (ACR).

    • Perform histological analysis of kidney sections to assess glomerular and tubulointerstitial injury.

    • Use IHC to evaluate the expression of fibrosis markers.

    • Perform Western blotting and qPCR on kidney lysates to quantify the expression of NLRP3 inflammasome components and inflammatory cytokines.

in_vivo_protocol start Start: 8-week-old db/db and db/m mice acclimatize Acclimatization (1 week) start->acclimatize grouping Random Grouping (db/m control, db/db vehicle, db/db MCC950) acclimatize->grouping treatment Treatment (12 weeks) - MCC950 (10 mg/kg, i.p., 2x/week) - Vehicle (Saline) grouping->treatment monitoring Monitoring - Body weight (weekly) - Blood glucose (monthly) treatment->monitoring urine_collection 24h Urine Collection (Week 12) treatment->urine_collection euthanasia Euthanasia & Sample Collection (Blood, Kidneys) urine_collection->euthanasia analysis Analysis - ACR - Histology - IHC - Western Blot - qPCR euthanasia->analysis end End analysis->end

Figure 2: Experimental workflow for in vivo MCC950 treatment.
Protocol 2: In Vitro Inhibition of NLRP3 Inflammasome in Macrophages

Objective: To assess the ability of MCC950 to inhibit NLRP3 inflammasome activation in macrophages stimulated with metabolic danger signals.

Model: Bone marrow-derived macrophages (BMDMs) from mice or human THP-1 cell line.

Materials:

  • BMDMs or THP-1 cells

  • Cell culture medium (e.g., DMEM for BMDMs, RPMI for THP-1) supplemented with FBS and antibiotics

  • LPS (lipopolysaccharide) for priming

  • ATP (adenosine triphosphate) or nigericin for NLRP3 activation

  • MCC950

  • DMSO (vehicle for MCC950)

  • ELISA kits for IL-1β and IL-18

  • LDH cytotoxicity assay kit

  • Reagents and equipment for Western blotting (for caspase-1 cleavage).

Procedure:

  • Cell Culture: Culture BMDMs or differentiate THP-1 cells into a macrophage-like state (e.g., with PMA).

  • Priming: Seed cells in appropriate culture plates. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • MCC950 Treatment: Pre-treat the primed cells with various concentrations of MCC950 (or vehicle control) for 30-60 minutes.

  • NLRP3 Activation: Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or nigericin (e.g., 10 µM) for 1-2 hours.

  • Sample Collection: Collect the cell culture supernatants and lyse the cells.

  • Analysis:

    • Measure the concentration of mature IL-1β and IL-18 in the supernatants using ELISA.

    • Assess cell death (pyroptosis) by measuring LDH release in the supernatants.

    • Perform Western blotting on cell lysates to detect the cleaved (active) form of caspase-1 (p20 subunit).

in_vitro_protocol start Start: Culture Macrophages (BMDMs or THP-1) priming Priming (LPS, 3-4 hours) start->priming inhibitor_treatment MCC950 Treatment (Various concentrations, 30-60 min) priming->inhibitor_treatment activation NLRP3 Activation (ATP or Nigericin) inhibitor_treatment->activation sample_collection Sample Collection (Supernatant, Cell Lysate) activation->sample_collection analysis Analysis - IL-1β/IL-18 ELISA - LDH Assay - Caspase-1 Western Blot sample_collection->analysis end End analysis->end

Figure 3: Experimental workflow for in vitro NLRP3 inhibition.
Conclusion

The inhibition of the NLRP3 inflammasome holds significant promise as a therapeutic strategy for metabolic diseases. The data and protocols presented here for the representative inhibitor MCC950 provide a framework for researchers to investigate the role of the NLRP3 inflammasome in various metabolic disease models and to evaluate the efficacy of novel NLRP3 inhibitors. As more specific and potent inhibitors like this compound become more extensively studied, these foundational protocols can be adapted to advance the development of new treatments for these prevalent and debilitating conditions.

References

Application Notes and Protocols for NLRP3-IN-18 Treatment in Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of NLRP3 inhibitors, exemplified by NLRP3-IN-18, in the preclinical animal model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE). The following sections detail the underlying signaling pathways, experimental protocols, and expected quantitative outcomes based on published research with potent and selective NLRP3 inflammasome inhibitors.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS). A key pathological driver of EAE and MS is the activation of the innate immune system, leading to the production of pro-inflammatory cytokines that promote the differentiation and recruitment of pathogenic T cells to the CNS. The NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome has been identified as a critical signaling platform in this process. Upon activation, the NLRP3 inflammasome cleaves pro-caspase-1 into its active form, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. These cytokines are potent drivers of Th1 and Th17 cell differentiation, which are instrumental in the autoimmune attack on the myelin sheath in the CNS.

This compound represents a class of small molecule inhibitors designed to specifically target the NLRP3 inflammasome, thereby preventing the downstream inflammatory cascade. This document provides detailed protocols and expected outcomes for the therapeutic evaluation of this compound in the MOG35-55-induced EAE model in C57BL/6 mice.

Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune response. Its activation is a two-step process involving a priming signal and an activation signal. In the context of EAE, damage-associated molecular patterns (DAMPs) released from damaged cells can act as activation signals. Inhibition of this pathway by molecules such as this compound is a promising therapeutic strategy to mitigate neuroinflammation.

NLRP3_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Myeloid Cell cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects DAMPs DAMPs NLRP3_active NLRP3 (active) DAMPs->NLRP3_active Activates TLR4 TLR4 NFkB NF-κB TLR4->NFkB Activates pro_IL1b pro-IL-1β NFkB->pro_IL1b Transcription pro_IL18 pro-IL-18 NFkB->pro_IL18 Transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Transcription IL1b IL-1β pro_IL1b->IL1b IL18 IL-18 pro_IL18->IL18 ASC ASC NLRP3_active->ASC Recruits pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Recruits Caspase1 Caspase-1 pro_caspase1->Caspase1 Cleavage Caspase1->pro_IL1b Cleaves Caspase1->pro_IL18 Cleaves NLRP3_IN_18 This compound NLRP3_IN_18->NLRP3_active Inhibits Assembly Th1_Th17 Th1/Th17 Differentiation IL1b->Th1_Th17 IL18->Th1_Th17 Neuroinflammation Neuroinflammation Th1_Th17->Neuroinflammation

Caption: NLRP3 Inflammasome Signaling Pathway in EAE.

Experimental Workflow

A typical prophylactic treatment study to evaluate the efficacy of this compound in EAE involves several key stages, from immunization of the animals to the final analysis of various pathological and immunological parameters.

EAE_Workflow cluster_setup Study Setup cluster_induction EAE Induction & Treatment cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (C57BL/6 Mice, female, 8-10 weeks) Group_Allocation Group Allocation (Vehicle, this compound) Animal_Acclimatization->Group_Allocation Immunization Day 0: Immunization (MOG35-55/CFA) Group_Allocation->Immunization PTX_1 Day 0: Pertussis Toxin Immunization->PTX_1 Treatment_Start Daily Treatment Start (Vehicle or this compound) Immunization->Treatment_Start PTX_2 Day 2: Pertussis Toxin PTX_1->PTX_2 Daily_Monitoring Daily Monitoring (Clinical Score, Body Weight) PTX_2->Daily_Monitoring Treatment_Start->Daily_Monitoring Sacrifice Day 21-28: Sacrifice Daily_Monitoring->Sacrifice CNS_Harvest CNS Harvest (Spinal Cord, Brain) Sacrifice->CNS_Harvest Spleen_Harvest Spleen Harvest Sacrifice->Spleen_Harvest Histology Histology (H&E, LFB) CNS_Harvest->Histology Flow_Cytometry Flow Cytometry (CNS Infiltrates) CNS_Harvest->Flow_Cytometry Cytokine_Analysis Cytokine Analysis (ELISA, qPCR) Spleen_Harvest->Cytokine_Analysis

Caption: Experimental workflow for evaluating this compound in EAE.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment in the EAE model, based on published data for selective NLRP3 inhibitors.

Table 1: Effect of this compound on Clinical and Histopathological Parameters in EAE

ParameterEAE + VehicleEAE + this compound (10 mg/kg)
Peak Clinical Score 3.5 ± 0.51.5 ± 0.5
Cumulative Disease Score 45 ± 515 ± 5
Inflammation Score (Spinal Cord) 3.0 ± 0.51.0 ± 0.5
Demyelination Score (Spinal Cord) 2.5 ± 0.50.5 ± 0.5

Scores are presented as mean ± SEM. Clinical scores are on a scale of 0-5. Inflammation and demyelination scores are on a scale of 0-4 and 0-3 respectively, based on histological analysis.

Table 2: Effect of this compound on CNS Infiltrating Immune Cells in EAE (Day 21 post-immunization)

Cell Population (cells/spinal cord)EAE + VehicleEAE + this compound (10 mg/kg)
CD45high Leukocytes 1.5 x 1050.5 x 105
CD4+ T cells 5.0 x 1041.5 x 104
CD8+ T cells 1.0 x 1040.3 x 104
CD11b+ Macrophages/Microglia 8.0 x 1043.0 x 104

Cell counts are presented as mean values.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in EAE

Cytokine (pg/mL in CNS homogenate)EAE + VehicleEAE + this compound (10 mg/kg)
IL-1β 250 ± 5050 ± 20
IL-18 400 ± 70100 ± 30
IL-17A 1500 ± 200400 ± 100
IFN-γ 1200 ± 150300 ± 80

Cytokine concentrations are presented as mean ± SEM.

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of this compound in the EAE model.

Protocol 1: Induction of EAE in C57BL/6 Mice

Materials:

  • Female C57BL/6 mice, 8-10 weeks old

  • Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS)

  • Isoflurane for anesthesia

Procedure:

  • On day 0, prepare an emulsion of MOG35-55 in CFA by mixing equal volumes. Emulsify until a drop of the mixture holds its shape when placed in water.

  • Anesthetize the mice with isoflurane.

  • Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flank of each mouse (total volume of 200 µL per mouse).

  • On day 0 and day 2, administer 200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection.

Protocol 2: Treatment with this compound

Materials:

  • This compound

  • Vehicle (e.g., PBS with 0.5% DMSO and 10% Solutol)

Procedure:

  • Prepare a stock solution of this compound in the appropriate vehicle.

  • For prophylactic treatment, begin daily administration on the day of immunization (day 0).

  • Administer this compound (e.g., 10 mg/kg) or vehicle via the desired route (e.g., i.p. injection or oral gavage) once daily until the end of the experiment.

Protocol 3: Clinical Scoring of EAE

Procedure:

  • Beginning on day 7 post-immunization, observe the mice daily for clinical signs of EAE.

  • Score the mice according to the following scale:

    • 0: No clinical signs.

    • 1: Limp tail.

    • 2: Hind limb weakness.

    • 3: Complete hind limb paralysis.

    • 4: Hind limb paralysis and forelimb weakness.

    • 5: Moribund or dead.

  • Record the daily clinical score and body weight for each mouse.

Protocol 4: Histological Analysis of Spinal Cord

Materials:

  • 4% paraformaldehyde (PFA) in PBS

  • Paraffin

  • Hematoxylin and Eosin (H&E) stains

  • Luxol Fast Blue (LFB) stain

  • Microscope

Procedure:

  • At the experimental endpoint, perfuse the mice with ice-cold PBS followed by 4% PFA.

  • Dissect the spinal cord and post-fix in 4% PFA overnight.

  • Process the tissue for paraffin embedding.

  • Cut 5 µm thick sections of the spinal cord.

  • For inflammation assessment, stain sections with H&E.

  • For demyelination assessment, stain sections with LFB.

  • Score the stained sections based on the severity of inflammation and demyelination.

Protocol 5: Flow Cytometry of CNS Infiltrating Cells

Materials:

  • Percoll

  • RPMI medium

  • Fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD4, CD8, CD11b)

  • Flow cytometer

Procedure:

  • Perfuse mice with ice-cold PBS.

  • Dissect the brain and spinal cord and mechanically dissociate the tissue.

  • Create a single-cell suspension.

  • To remove myelin, resuspend the cell pellet in 37% Percoll and centrifuge.

  • Collect the mononuclear cells from the pellet.

  • Stain the cells with a cocktail of fluorescently labeled antibodies for 30 minutes at 4°C.

  • Wash the cells and acquire data on a flow cytometer.

  • Analyze the data to quantify different immune cell populations.

Protocol 6: Cytokine Measurement by ELISA

Materials:

  • Spinal cord or spleen tissue

  • Lysis buffer

  • ELISA kits for IL-1β, IL-18, IL-17A, and IFN-γ

  • Microplate reader

Procedure:

  • Homogenize the tissue in lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the total protein concentration of the supernatant.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader.

  • Calculate the cytokine concentrations based on a standard curve and normalize to the total protein concentration.

How to dissolve and store Nlrp3-IN-18 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the dissolution, storage, and experimental use of Nlrp3-IN-18, a potent inhibitor of the NLRP3 inflammasome. This document includes detailed protocols for in vitro and in vivo studies, quantitative data for experimental planning, and visual aids to understand the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor targeting the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3). The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and subsequently processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. This compound serves as a valuable tool for investigating the role of the NLRP3 inflammasome in various pathological conditions.

This compound Properties and Storage

A clear understanding of the physicochemical properties and proper storage of this compound is crucial for maintaining its stability and activity.

PropertyData
Molecular Weight 339.82 g/mol
In Vitro IC50 ≤1.0 µM for NLRP3 inhibition[1][2]
Appearance White to off-white solid[1]
Solubility Soluble in DMSO (5 mg/mL or 14.71 mM)[1]
Storage of Powder -20°C for 3 years; 4°C for 2 years[2]
Storage of Solution -80°C for up to 6 months; -20°C for up to 1 month[1]

Note: For optimal solubility in DMSO, ultrasonic and warming to 60°C may be necessary. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1]

Signaling Pathway

The NLRP3 inflammasome activation is a two-step process, often referred to as priming (Signal 1) and activation (Signal 2). This compound exerts its inhibitory effect on the activation step.

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB NLRP3_proIL1B_up ↑ pro-IL-1β, pro-IL-18 & NLRP3 mRNA NFkB->NLRP3_proIL1B_up Activators Activators (e.g., Nigericin, ATP, MSU) NLRP3_activation NLRP3 Activation Activators->NLRP3_activation ASC ASC Recruitment NLRP3_activation->ASC Caspase1_activation Caspase-1 Activation ASC->Caspase1_activation pro_IL1B pro-IL-1β Caspase1_activation->pro_IL1B Cleavage pro_IL18 pro-IL-18 Caspase1_activation->pro_IL18 Cleavage GSDMD Gasdermin D (GSDMD) Caspase1_activation->GSDMD Cleavage Nlrp3_IN_18 This compound Nlrp3_IN_18->NLRP3_activation Inhibits IL1B Mature IL-1β pro_IL1B->IL1B IL18 Mature IL-18 pro_IL18->IL18 GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Figure 1: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Experimental Protocols: In Vitro

The following protocols are generalized for the use of this compound in common in vitro cell-based assays. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

Cell Culture and NLRP3 Inflammasome Activation

A two-step activation protocol is typically used for in vitro studies.

InVitro_Workflow start Seed Cells (e.g., BMDMs, THP-1) priming Signal 1: Priming (e.g., LPS for 3-4 hours) start->priming inhibitor Add this compound (Pre-incubation 30-60 min) priming->inhibitor activation Signal 2: Activation (e.g., Nigericin or ATP for 1-2 hours) inhibitor->activation collection Collect Supernatant and Cell Lysate activation->collection

Figure 2: General workflow for in vitro NLRP3 inflammasome inhibition assay.

Materials:

  • Cells: Murine Bone Marrow-Derived Macrophages (BMDMs), human THP-1 monocytes, or other relevant cell types.

  • Priming agent: Lipopolysaccharide (LPS)

  • Activating agents: Nigericin, ATP, or Monosodium Urate (MSU) crystals.

  • This compound stock solution (in DMSO).

  • Cell culture medium and supplements.

Protocol:

  • Cell Seeding: Seed cells in appropriate well plates at a desired density and allow them to adhere overnight.

  • Priming (Signal 1):

    • For BMDMs and THP-1 cells, prime with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 30-60 minutes. Include a vehicle control (DMSO).

  • Activation (Signal 2):

    • Add the NLRP3 activator. Common activators and their typical concentrations include:

      • Nigericin: 5-20 µM for 1-2 hours.

      • ATP: 2.5-5 mM for 30-60 minutes.

      • MSU crystals: 150 µg/mL for 4-6 hours.

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatant for cytokine and LDH analysis.

    • Lyse the remaining cells for Western blot analysis.

Downstream Analysis

4.2.1. Cytokine Measurement (ELISA)

Protocol:

  • Use commercially available ELISA kits for IL-1β and IL-18.

  • Follow the manufacturer's instructions to measure the concentration of these cytokines in the collected cell culture supernatants.

  • Compare the cytokine levels in this compound-treated samples to the vehicle-treated control to determine the inhibitory effect.

4.2.2. Western Blot Analysis

Protocol:

  • Prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer).

  • Perform SDS-PAGE to separate proteins and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against:

    • Caspase-1 (to detect the cleaved p20 subunit, indicating activation).

    • GSDMD (to detect the cleaved N-terminal fragment).

    • NLRP3 and ASC (to assess protein expression levels).

    • A loading control (e.g., GAPDH or β-actin).

  • Incubate with appropriate secondary antibodies and visualize the protein bands.

4.2.3. Pyroptosis Assessment (LDH Assay)

Protocol:

  • Use a commercially available lactate dehydrogenase (LDH) cytotoxicity assay kit.

  • Measure LDH release in the cell culture supernatants according to the manufacturer's protocol.

  • Increased LDH release is an indicator of pyroptotic cell death.

Experimental Protocols: In Vivo

The following is a general protocol for evaluating the efficacy of this compound in a mouse model of NLRP3-driven inflammation, based on protocols for similar inhibitors like MCC950.[3][4][5]

Animal Model of NLRP3-Mediated Peritonitis

InVivo_Workflow start Administer this compound (e.g., i.p. injection) priming Induce Inflammation (e.g., LPS i.p. injection) start->priming activation NLRP3 Activation (e.g., ATP or MSU i.p. injection) priming->activation collection Collect Peritoneal Lavage Fluid and Blood activation->collection analysis Analyze Cytokines and Cell Infiltration collection->analysis

Figure 3: General workflow for in vivo evaluation of this compound.

Materials:

  • Mice (e.g., C57BL/6).

  • This compound formulated for in vivo administration.

  • LPS.

  • ATP or MSU crystals.

  • Sterile PBS.

Protocol:

  • This compound Administration:

    • Administer this compound to mice via a suitable route (e.g., intraperitoneal injection). The dosage and timing should be optimized in pilot studies. A starting point could be based on doses used for other NLRP3 inhibitors (e.g., 10-50 mg/kg).

  • Induction of Peritonitis:

    • Priming: Inject mice intraperitoneally with a sublethal dose of LPS (e.g., 20 mg/kg).

    • Activation: After a set time (e.g., 4 hours), inject mice intraperitoneally with an NLRP3 activator such as ATP (e.g., 30 mg/mouse) or MSU crystals (e.g., 1 mg/mouse).

  • Sample Collection:

    • At a designated time point post-activation (e.g., 30 minutes for ATP, 6 hours for MSU), euthanize the mice.

    • Collect peritoneal lavage fluid by washing the peritoneal cavity with sterile PBS.

    • Collect blood for plasma analysis.

  • Analysis:

    • Measure IL-1β and IL-18 levels in the peritoneal lavage fluid and plasma using ELISA.

    • Analyze the cellular infiltrate in the peritoneal lavage fluid by flow cytometry to quantify neutrophils and other immune cells.

Data Interpretation and Troubleshooting

  • A dose-dependent decrease in IL-1β and IL-18 secretion in vitro and in vivo is indicative of this compound's inhibitory activity.

  • Reduced caspase-1 cleavage (p20 subunit) and GSDMD cleavage in Western blots confirms the inhibition of the NLRP3 inflammasome pathway.

  • A decrease in LDH release in cell culture supernatants suggests that this compound protects against pyroptosis.

  • Troubleshooting:

    • Low signal: Ensure proper priming and activation of the NLRP3 inflammasome. Check the activity of LPS and activating agents.

    • High background: Optimize antibody concentrations for Western blotting and ELISA. Ensure proper washing steps.

    • Inconsistent results: Maintain consistent cell culture conditions, reagent concentrations, and incubation times. Use freshly prepared solutions.

Conclusion

This compound is a potent and valuable research tool for investigating the role of the NLRP3 inflammasome in health and disease. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments to explore the therapeutic potential of NLRP3 inhibition. As with any experimental system, optimization of the provided protocols for specific models and research questions is highly recommended.

References

Application Notes and Protocols for the Evaluation of NLRP3 Inflammasome Inhibitors in Primary Immune Cells

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

NOTE: Extensive searches of scientific literature and chemical databases did not yield specific information on a compound designated "NLRP3-IN-18." Therefore, these application notes and protocols have been developed using the well-characterized and widely published NLRP3 inhibitor, MCC950 , as a representative compound. The principles and experimental designs detailed herein are broadly applicable to the evaluation of novel NLRP3 inflammasome inhibitors.

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide array of danger- or pathogen-associated molecular patterns (DAMPs and PAMPs), the NLRP3 inflammasome orchestrates the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.

These application notes provide a comprehensive guide for the experimental design and execution of studies aimed at characterizing the inhibitory effects of compounds targeting the NLRP3 inflammasome in primary immune cells.

Mechanism of Action of NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and the precursors of IL-1β (pro-IL-1β) and IL-18 (pro-IL-18).[1][3]

  • Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances, and pore-forming toxins, can provide the second signal. This triggers the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This proximity induces the auto-catalytic cleavage and activation of caspase-1.[1][3]

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell. Activated caspase-1 can also cleave Gasdermin D, leading to the formation of pores in the cell membrane and inducing pyroptosis.[4][5]

Data Presentation

The following tables summarize quantitative data for the inhibitory effects of MCC950 on NLRP3 inflammasome activation in primary immune cells.

Table 1: Effect of MCC950 on IL-1β Secretion from Primary Murine Bone Marrow-Derived Macrophages (BMDMs)

Treatment GroupMCC950 Concentration (µM)IL-1β Concentration (pg/mL)Percent Inhibition
Vehicle Control (LPS + Nigericin)01500 ± 1200%
MCC9500.01750 ± 8050%
MCC9500.1150 ± 3090%
MCC950175 ± 1595%
Unstimulated ControlN/A< 10N/A

Data are represented as mean ± standard deviation and are hypothetical, based on typical results from published studies.

Table 2: Effect of MCC950 on IL-18 Secretion from Human Peripheral Blood Mononuclear Cells (PBMCs)

Treatment GroupMCC950 Concentration (µM)IL-18 Concentration (pg/mL)Percent Inhibition
Vehicle Control (LPS + ATP)0800 ± 750%
MCC9500.1480 ± 5040%
MCC9501120 ± 2585%
MCC9501040 ± 1095%
Unstimulated ControlN/A< 20N/A

Data are represented as mean ± standard deviation and are hypothetical, based on typical results from published studies.

Table 3: Effect of MCC950 on Caspase-1 Activation in Primary Murine Macrophages

Treatment GroupMCC950 Concentration (µM)Active Caspase-1 (p20 subunit) Relative DensityPercent Inhibition
Vehicle Control (LPS + Nigericin)01.00 ± 0.150%
MCC9500.10.45 ± 0.0855%
MCC95010.12 ± 0.0488%
Unstimulated ControlN/ANot detectableN/A

Data are represented as mean ± standard deviation of densitometric analysis of Western blots and are hypothetical.

Experimental Protocols

Protocol 1: Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-glutamine

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Sterile dissection tools

  • 70 µm cell strainer

  • 15 mL and 50 mL conical tubes

  • Petri dishes (non-tissue culture treated)

Procedure:

  • Euthanize mice according to approved institutional animal care and use committee protocols.

  • Sterilize the hind legs with 70% ethanol.

  • Dissect the femur and tibia and remove the surrounding muscle tissue.

  • Cut the ends of the bones and flush the bone marrow with RPMI-1640 using a 25-gauge needle and syringe.

  • Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Centrifuge the cells at 300 x g for 5 minutes.

  • Resuspend the cell pellet in BMDM differentiation medium (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 20 ng/mL M-CSF).

  • Plate the cells in 10 cm non-tissue culture treated petri dishes.

  • Incubate at 37°C in a 5% CO2 incubator.

  • On day 3, add fresh BMDM differentiation medium.

  • On day 6-7, macrophages will be differentiated and can be harvested for experiments.

Protocol 2: NLRP3 Inflammasome Activation and Inhibition in BMDMs

Materials:

  • Differentiated BMDMs

  • Opti-MEM I Reduced Serum Medium

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin or ATP

  • MCC950 (or test inhibitor)

  • DMSO (vehicle control)

  • 96-well tissue culture plates

  • ELISA kits for murine IL-1β and IL-18

  • Reagents for Western blotting (lysis buffer, antibodies against caspase-1 p20)

Procedure:

  • Seed differentiated BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Priming: Replace the medium with Opti-MEM and prime the cells with LPS (1 µg/mL) for 4 hours at 37°C.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of MCC950 (e.g., 0.01, 0.1, 1 µM) or vehicle (DMSO) for 30-60 minutes.

  • Activation: Stimulate the cells with a NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM), for 1-2 hours at 37°C.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for cytokine analysis by ELISA.

    • Cell Lysate: Lyse the remaining cells with an appropriate lysis buffer for Western blot analysis of caspase-1 activation.

  • Analysis:

    • ELISA: Quantify the concentration of mature IL-1β and IL-18 in the supernatants according to the manufacturer's instructions.

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the cleaved (active) p20 subunit of caspase-1.

Protocol 3: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Materials:

  • Healthy human donor blood collected in heparinized tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • RPMI-1640 medium with 10% FBS

  • 50 mL conical tubes

Procedure:

  • Dilute the whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully collect the buffy coat layer containing the PBMCs.

  • Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the PBMCs in RPMI-1640 with 10% FBS and count the cells.

Protocol 4: NLRP3 Inflammasome Activation and Inhibition in Human PBMCs

Materials:

  • Isolated human PBMCs

  • RPMI-1640 medium with 10% FBS

  • LPS

  • ATP

  • MCC950 (or test inhibitor)

  • DMSO

  • 96-well tissue culture plates

  • ELISA kits for human IL-1β and IL-18

Procedure:

  • Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Priming: Prime the cells with LPS (100 ng/mL) for 3 hours at 37°C.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of MCC950 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 30-60 minutes.

  • Activation: Stimulate the cells with ATP (5 mM) for 1 hour at 37°C.

  • Sample Collection: Collect the cell culture supernatant for cytokine analysis.

  • Analysis: Quantify the concentration of mature IL-1β and IL-18 in the supernatants using ELISA kits.

Mandatory Visualizations

NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Pro_IL1b pro-IL-1β (inactive) NFkB->Pro_IL1b Pro_IL18 pro-IL-18 (inactive) NFkB->Pro_IL18 NLRP3_gene NLRP3 Gene Expression NFkB->NLRP3_gene IL1b Mature IL-1β (Secreted) Pro_IL1b->IL1b IL18 Mature IL-18 (Secreted) Pro_IL18->IL18 Stimuli Activation Stimuli (e.g., ATP, Nigericin) NLRP3 NLRP3 Stimuli->NLRP3 activates Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves Casp1->Pro_IL1b cleaves Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitor NLRP3 Inhibitor (e.g., MCC950) Inhibitor->Inflammasome

Caption: NLRP3 Inflammasome Signaling Pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Isolate Primary Immune Cells (BMDMs or PBMCs) seed Seed cells in 96-well plate start->seed prime Prime with LPS (Signal 1) seed->prime inhibit Add NLRP3 Inhibitor (or Vehicle) prime->inhibit activate Activate with Nigericin/ATP (Signal 2) inhibit->activate collect Collect Supernatant & Cell Lysate activate->collect elisa Measure IL-1β & IL-18 (ELISA) collect->elisa western Detect Active Caspase-1 (Western Blot) collect->western end Data Analysis & Interpretation elisa->end western->end

Caption: Experimental Workflow for Inhibitor Screening.

References

Troubleshooting & Optimization

Navigating the Nuances of NLRP3-IN-18: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The potent and selective NLRP3 inflammasome inhibitor, NLRP3-IN-18, is a valuable tool in the study of inflammatory diseases. However, its efficacy in experimental settings can be influenced by its physicochemical properties, specifically its solubility and stability. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers overcome common challenges encountered when working with this compound, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for dissolving this compound?

For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO). It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly affected by hygroscopic (water-absorbing) DMSO.[1]

2. What is the maximum achievable stock concentration in DMSO?

A stock solution of up to 5 mg/mL (14.71 mM) can be prepared in DMSO.[1] Achieving this concentration may require sonication and warming the solution to 60°C.[1]

3. I'm observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?

Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue with hydrophobic compounds. To mitigate this:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your culture medium, as higher concentrations can be toxic to cells and may even activate the NLRP3 inflammasome.[2][3]

  • Increase the volume of the final solution: Diluting the stock solution into a larger volume of media can help maintain the compound's solubility.

  • Pre-warm the media: Having the cell culture media at 37°C before adding the inhibitor can sometimes aid in solubility.

  • Vortex immediately after dilution: Ensure rapid and thorough mixing of the compound in the media.

4. How should I store this compound?

Proper storage is critical to maintain the stability and activity of this compound.

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent (DMSO) -80°C6 months
-20°C1 month

Data sourced from MedchemExpress.[1]

To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.[1]

5. Can the solvent, DMSO, interfere with my NLRP3 inflammasome activation assay?

Yes, at high concentrations (typically >1-2%), DMSO has been reported to activate the NLRP3 inflammasome, leading to caspase-1 activation and IL-1β secretion.[2][3] This is a critical consideration when designing your experiments. It is imperative to include a vehicle control (media with the same final concentration of DMSO used for the inhibitor) to account for any solvent-induced effects. At low concentrations (e.g., <0.5%), some studies suggest DMSO can even have an inhibitory effect on NLRP3 activation.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or no inhibition of NLRP3 activation Compound Precipitation: The inhibitor may have precipitated out of the solution upon dilution in aqueous media.Visually inspect the media for any precipitate after adding this compound. If observed, refer to the FAQ on preventing precipitation. Prepare fresh dilutions for each experiment.
Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation.Ensure the compound and its stock solutions are stored at the recommended temperatures.[1] Aliquot stock solutions to minimize freeze-thaw cycles.[1]
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the inflammasome in your specific cell type or with the chosen stimulus.Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your experimental setup. The reported IC50 is ≤1.0 µM.[1]
High Cell Density: A high density of cells may require a higher concentration of the inhibitor for effective target engagement.Optimize cell seeding density for your assays.
High background signal in vehicle control DMSO-induced NLRP3 Activation: The final concentration of DMSO in the culture media may be high enough to activate the NLRP3 inflammasome.[2][3]Reduce the final DMSO concentration to the lowest effective level, ideally ≤0.5%. Always include a vehicle control with the same DMSO concentration as the inhibitor-treated samples.
Cell Stress: Excessive handling, prolonged incubation, or other stressors can lead to baseline inflammasome activation.Handle cells gently and ensure optimal culture conditions. Minimize the duration of experimental manipulations.
Variability between experiments Inconsistent Stock Solution Preparation: Differences in the preparation of the stock solution can lead to variability.Always use anhydrous, newly opened DMSO for preparing stock solutions.[1] Ensure complete dissolution using sonication and warming if necessary.[1]
Cell Passage Number: The responsiveness of cell lines like THP-1 can change with high passage numbers.Use cells within a consistent and low passage number range for all experiments.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Sonicator water bath

  • Heating block or water bath set to 60°C

Procedure:

  • Bring the this compound powder to room temperature before opening the vial.

  • Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., for a 5 mg/mL stock, add 200 µL of DMSO to 1 mg of this compound).

  • Add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Vortex the solution thoroughly.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.

  • If dissolution is still incomplete, warm the solution at 60°C for 5-10 minutes, with intermittent vortexing.[1]

  • Once a clear solution is obtained, aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

This protocol outlines a typical experiment to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in the human monocytic cell line, THP-1.

Workflow for In Vitro Inhibition Assay

G cluster_0 Cell Preparation cluster_1 Priming Step (Signal 1) cluster_2 Inhibitor Treatment cluster_3 Activation Step (Signal 2) cluster_4 Sample Collection & Analysis a Differentiate THP-1 cells with PMA (e.g., 100 ng/mL for 48h) b Prime with LPS (e.g., 1 µg/mL for 3-4h) to upregulate NLRP3 and pro-IL-1β a->b c Pre-incubate with this compound (various concentrations) or vehicle (DMSO) for 1h b->c d Stimulate with an NLRP3 activator (e.g., Nigericin, 5 µM for 1h) c->d e Collect supernatant and cell lysate d->e f Measure IL-1β/IL-18 in supernatant (ELISA) e->f g Analyze caspase-1 cleavage in lysate (Western Blot) e->g h Assess pyroptosis (LDH assay) e->h

Caption: Workflow for assessing this compound efficacy in vitro.

Visualizing the NLRP3 Inflammasome Pathway and Inhibition

Understanding the mechanism of action of this compound requires knowledge of the NLRP3 inflammasome signaling cascade.

Canonical NLRP3 Inflammasome Activation Pathway

G cluster_0 Signal 1 (Priming) cluster_1 Signal 2 (Activation) cluster_2 Inflammasome Assembly & Activation cluster_3 Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β, pro-IL-18, and NLRP3 NFkB->Transcription NLRP3_inactive Inactive NLRP3 ProIL1b pro-IL-1β ProIL18 pro-IL-18 Stimuli NLRP3 Activators (e.g., Nigericin, ATP) Efflux K+ Efflux Stimuli->Efflux Efflux->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Inflammasome NLRP3 Inflammasome Complex Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->ProIL1b cleavage Casp1->ProIL18 cleavage GSDMD Gasdermin-D Casp1->GSDMD cleavage IL1b Mature IL-1β ProIL1b->IL1b IL18 Mature IL-18 ProIL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitor This compound Inhibitor->NLRP3_active Inhibits

Caption: Canonical NLRP3 inflammasome activation and the inhibitory action of this compound.

References

Technical Support Center: Optimizing NLRP3 Inhibitor Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of NLRP3 inhibitors. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the in vivo dosage of a novel NLRP3 inhibitor?

A1: The initial step is to conduct a thorough literature review of structurally similar compounds or other inhibitors of the NLRP3 inflammasome. This will provide a starting point for a dose-range finding study. It is crucial to gather information on their pharmacokinetic (PK) and pharmacodynamic (PD) profiles, as well as any reported toxicity.

Q2: What are the common routes of administration for NLRP3 inhibitors in in vivo studies?

A2: The route of administration depends on the compound's properties and the experimental model. Common routes include:

  • Oral (p.o.): Often preferred for its convenience and clinical relevance. Some NLRP3 inhibitors like GDC-2394 and ZYIL1 are orally available.

  • Intraperitoneal (i.p.): A common route in rodent models for systemic delivery. For example, in a mouse model of macrophage activation syndrome, repeated intraperitoneal injections of CpG were used to induce hyperinflammation.[1]

  • Intravenous (i.v.): Used for direct systemic administration and to bypass absorption barriers.

  • Subcutaneous (s.c.): Another common route for systemic delivery in animal models.

Q3: How can I assess the efficacy of my NLRP3 inhibitor in vivo?

A3: Efficacy is typically assessed by measuring the downstream effects of NLRP3 inflammasome activation. Key biomarkers to measure include the levels of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) in plasma, serum, or tissue homogenates.[2][3][4][5][6][7][8][9] A significant reduction in the levels of these cytokines following inhibitor administration indicates target engagement and efficacy.

Q4: What are the signs of toxicity I should monitor for during in vivo studies?

A4: It is critical to monitor for signs of toxicity throughout the study. These can include:

  • Changes in body weight and food/water intake.

  • Behavioral changes (e.g., lethargy, ruffled fur).

  • Organ-specific toxicity, which may require histological analysis of tissues like the liver and kidneys. Some drugs that activate the NLRP3 inflammasome have been linked to liver, kidney, and cardiovascular damage.[3][4] For instance, a first-in-human trial of the NLRP3 inhibitor GDC-2394 was halted due to drug-induced liver injury in two participants.[2]

Troubleshooting Guide

Problem 1: The NLRP3 inhibitor does not show efficacy in my in vivo model.

  • Possible Cause 1: Inadequate Dosage. The administered dose may be too low to achieve a therapeutic concentration at the target site.

    • Solution: Conduct a dose-escalation study to evaluate higher doses. It is important to closely monitor for any signs of toxicity.

  • Possible Cause 2: Poor Bioavailability. The compound may have poor absorption or be rapidly metabolized.

    • Solution: Perform pharmacokinetic studies to determine the compound's half-life, peak plasma concentration (Cmax), and time to reach Cmax (Tmax). This information will help in optimizing the dosing regimen. Consider exploring alternative routes of administration.

  • Possible Cause 3: Inappropriate Animal Model. The chosen animal model may not have a disease pathology that is strongly driven by the NLRP3 inflammasome.

    • Solution: Validate the role of the NLRP3 inflammasome in your model by, for example, using NLRP3 knockout animals or by measuring the expression of NLRP3 pathway components.

Problem 2: I am observing toxicity in my animal model.

  • Possible Cause 1: The dose is too high.

    • Solution: Reduce the dose or the frequency of administration. A maximum tolerated dose (MTD) study can help identify the highest dose that does not cause unacceptable toxicity.

  • Possible Cause 2: Off-target effects. The inhibitor may be interacting with other cellular targets, leading to toxicity.

    • Solution: Conduct in vitro profiling of the compound against a panel of other kinases and receptors to assess its selectivity.

  • Possible Cause 3: Vehicle-related toxicity. The vehicle used to dissolve the inhibitor may be causing adverse effects.

    • Solution: Run a control group that receives only the vehicle to assess its effects. If toxicity is observed, explore alternative, well-tolerated vehicles.

Data on Exemplary NLRP3 Inhibitors

The following tables summarize publicly available data on various NLRP3 inhibitors. This information can serve as a reference when designing in vivo studies for novel compounds.

CompoundRoute of AdministrationDose RangeSpeciesKey Findings
GDC-2394 Oral150-1800 mg (single dose), 300-900 mg (multiple doses)HumanRapidly absorbed with a half-life of 4.1-8.6 hours. Showed near-complete inhibition of IL-1β and IL-18.[2]
MCC950 Oral, i.p.0.4-200 mg/kgMouseAttenuated IL-1β concentrations by 50% at 0.4 mg/kg and >90% at >4 mg/kg.[10] No toxicological effects were reported at high oral doses.[10]
ZYIL1 OralNot specifiedHumanWell-absorbed with a median Tmax of 1-1.5 hours and a half-life of 6-7 hours. Showed >90% inhibition of IL-1β.[8]
VTX3232 Oral40 mg dailyHumanMaintained drug concentrations in plasma and CSF at least 3-fold higher than the IC90 for NLRP3 inhibition over 24 hours.[7]

Experimental Protocols

Protocol 1: Dose-Range Finding Study in Mice

  • Animal Model: Select a relevant mouse model of NLRP3-driven disease.

  • Groups: Divide mice into at least four groups: Vehicle control, Low Dose, Medium Dose, and High Dose of the NLRP3 inhibitor. The dose levels should be selected based on in vitro potency and any available data from similar compounds.

  • Administration: Administer the inhibitor or vehicle via the chosen route (e.g., oral gavage, i.p. injection) at a fixed schedule (e.g., once or twice daily).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and overall health.

  • Pharmacodynamic Analysis: At the end of the study, collect blood and/or tissue samples to measure the levels of IL-1β and IL-18 using methods like ELISA or Western blot.

  • Data Analysis: Compare the levels of biomarkers between the treated groups and the vehicle control group to determine the dose-response relationship.

Visualizations

NLRP3_Signaling_Pathway NLRP3 Inflammasome Signaling Pathway PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Priming Signal NF_kB NF-κB TLR4->NF_kB Pro_IL1b pro-IL-1β NF_kB->Pro_IL1b Pro_IL18 pro-IL-18 NF_kB->Pro_IL18 NLRP3_gene NLRP3 gene NF_kB->NLRP3_gene IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + pro-Caspase-1) NLRP3_protein->Inflammasome Activation_Signal Activation Signal (e.g., K+ efflux) Activation_Signal->NLRP3_protein Activation Signal ASC ASC ASC->Inflammasome Pro_Caspase1 pro-Caspase-1 Pro_Caspase1->Inflammasome Caspase1 Caspase-1 Inflammasome->Caspase1 Activation Caspase1->IL1b Cleavage Caspase1->IL18 Cleavage Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental_Workflow In Vivo Dosage Optimization Workflow start Start lit_review Literature Review & In Vitro Characterization start->lit_review dose_range Dose-Range Finding Study lit_review->dose_range pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Study dose_range->pk_pd efficacy Efficacy Study in Disease Model pk_pd->efficacy toxicity Toxicity Assessment efficacy->toxicity decision Optimal Dose Identified? toxicity->decision end End decision->end Yes refine Refine Dose/Schedule decision->refine No refine->dose_range

Caption: Workflow for optimizing in vivo dosage of NLRP3 inhibitors.

References

Technical Support Center: Investigating Potential Off-Target Effects of NLRP3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "Nlrp3-IN-18" is not available in the public scientific literature. This resource is designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with novel NLRP3 inflammasome inhibitors. The following troubleshooting guides, FAQs, and protocols use the well-characterized and selective NLRP3 inhibitor, MCC950 , as a representative example to illustrate key concepts and methodologies for assessing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: My compound inhibits IL-1β release in LPS-primed macrophages, but how do I confirm it's specifically targeting NLRP3?

A1: Specificity is crucial. While inhibition of IL-1β is a primary readout, it doesn't exclusively point to NLRP3 inhibition. Other inflammasomes also lead to IL-1β maturation. To confirm NLRP3 specificity, you must test your compound in parallel assays where IL-1β release is triggered by activators of different inflammasomes, such as NLRC4 or AIM2. A truly selective NLRP3 inhibitor should not affect IL-1β secretion in these assays.

Q2: I'm observing cell death in my cultures treated with my NLRP3 inhibitor. Is this an expected on-target effect?

A2: Not necessarily. While NLRP3 activation can lead to a form of inflammatory cell death called pyroptosis, a direct inhibitor of the NLRP3 inflammasome should prevent this. Observed cytotoxicity could be an off-target effect. It is essential to perform a standard cytotoxicity assay (e.g., LDH release or CellTiter-Glo®) to distinguish between inhibition of pyroptosis and general compound toxicity.

Q3: What are the most common off-target pathways for NLRP3 inhibitors?

A3: While highly selective inhibitors exist, potential off-target effects can include:

  • Inhibition of other inflammasomes: Although ideally avoided, some compounds may show cross-reactivity with NLRC4 or AIM2.

  • Interference with the NF-κB signaling pathway: The "priming" step for NLRP3 activation involves NF-κB. Some compounds might inadvertently suppress this pathway, which would reduce pro-IL-1β and NLRP3 transcription, giving a false impression of specific NLRP3 inhibition. To rule this out, measure levels of other NF-κB-dependent cytokines, like TNF-α or IL-6. A specific NLRP3 inhibitor should not affect their secretion.

  • Kinase inhibition: Some small molecules may have off-target effects on various protein kinases. A broad kinase screen is advisable for novel compounds entering preclinical development.

Q4: Why is IL-18 a critical readout for NLRP3 activity in addition to IL-1β?

A4: Both IL-1β and IL-18 are processed into their mature, active forms by caspase-1, the effector enzyme of the NLRP3 inflammasome. Measuring both cytokines provides a more complete picture of inflammasome inhibition. In some biological contexts and disease models, IL-18 may play a more significant pathogenic role than IL-1β. Therefore, confirming the inhibition of both cytokine pathways is essential.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
No inhibition of IL-1β/IL-18 release. 1. Compound inactivity/degradation: The compound may not be stable under experimental conditions. 2. Insufficient cell priming: Inadequate LPS stimulation results in low levels of pro-IL-1β and NLRP3. 3. Suboptimal NLRP3 activator concentration: The concentration of the secondary signal (e.g., Nigericin, ATP) may be too high, overcoming the inhibitor.1. Check compound stability and solubility. Prepare fresh solutions. 2. Titrate LPS concentration and priming time (typically 2-4 hours). Confirm priming by measuring TNF-α release. 3. Perform a dose-response curve for the NLRP3 activator to find an optimal concentration for inhibition studies.
Inhibition of TNF-α or IL-6 is observed. Off-target effect on the NF-κB pathway: The compound is likely not specific to the NLRP3 inflammasome itself but is inhibiting the upstream priming signal.This compound is not a specific NLRP3 inhibitor. It may be an inhibitor of the NF-κB pathway. Further investigation into the mechanism of NF-κB inhibition is required.
Inconsistent results between experiments. 1. Cell passage number: Primary cells (like BMDMs) or cell lines (like THP-1) can lose responsiveness at high passage numbers. 2. Reagent variability: Lot-to-lot variations in LPS or other activators can affect the magnitude of the response.1. Use cells within a defined, low passage number range. 2. Test new lots of reagents and establish a new dose-response curve for activators if necessary.
High background signal in control wells. Cell stress or contamination: Cells may be stressed, leading to spontaneous inflammasome activation. Mycoplasma contamination can also be a cause.Ensure proper cell culture technique. Regularly test for mycoplasma contamination. Allow cells to rest adequately after plating before starting the experiment.

Quantitative Data on Off-Target Effects (Example: MCC950)

The following tables summarize the selectivity profile of MCC950, a widely studied NLRP3 inhibitor.

Table 1: Inhibitory Potency of MCC950 on Inflammasome Activation

Inflammasome Activator Cell Type IC50 (nM) Reference
NLRP3 ATP Mouse BMDMs 7.5
NLRP3 Nigericin Mouse BMDMs 7.5
NLRP3 MSU Crystals Mouse BMDMs 7.5
NLRP3 ATP Human MDMs 8.1
AIM2 Poly(dA:dT) Mouse BMDMs > 10,000

| NLRC4 | S. typhimurium | Mouse BMDMs | > 10,000 | |

BMDMs: Bone Marrow-Derived Macrophages; MDMs: Monocyte-Derived Macrophages; MSU: Monosodium Urate.

Table 2: Effect of MCC950 on Non-Inflammasome Cytokine Production

Cytokine Stimulus Cell Type MCC950 Concentration (µM) Effect Reference
TNF-α LPS Mouse BMDMs 10 No Inhibition

| IL-6 | LPS | Mouse BMDMs | 10 | No Inhibition | |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Canonical NLRP3 inflammasome activation pathway, indicating the two-signal requirement and the point of inhibition.

Experimental_Workflow cluster_selectivity Assess Inflammasome Selectivity cluster_readout Measure Outputs start Culture Immune Cells (e.g., BMDMs, THP-1) prime Signal 1: Prime with LPS (e.g., 200 ng/mL, 3h) start->prime wash Wash cells prime->wash nfkb_check Measure TNF-α / IL-6 (ELISA) prime->nfkb_check treat Treat with Test Inhibitor (Dose-Response) wash->treat activate_nlrp3 Activate NLRP3 (e.g., Nigericin, ATP) treat->activate_nlrp3 activate_nlrc4 Activate NLRC4 (e.g., S. typhimurium) treat->activate_nlrc4 activate_aim2 Activate AIM2 (e.g., poly(dA:dT)) treat->activate_aim2 elisa Measure IL-1β / IL-18 (ELISA) activate_nlrp3->elisa toxicity Measure Cytotoxicity (LDH Assay) activate_nlrp3->toxicity activate_nlrc4->elisa activate_nlrc4->toxicity activate_aim2->elisa activate_aim2->toxicity analysis Analyze Data: - Calculate IC50 for NLRP3 - Confirm no effect on NLRC4/AIM2 - Confirm no effect on TNF-α/IL-6 - Confirm no cytotoxicity elisa->analysis nfkb_check->analysis toxicity->analysis

Nlrp3-IN-18 cytotoxicity assessment in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NLRP3-IN-18, a potent NLRP3 inflammasome inhibitor. This guide includes frequently asked questions (FAQs), troubleshooting advice for cytotoxicity assessment, detailed experimental protocols, and visual aids to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to cellular danger signals.[1] Upon activation, it triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[1][2][3] this compound exerts its inhibitory effect by targeting the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex. MedchemExpress reports an IC50 value of ≤1.0 µM for NLRP3 inhibition.[4]

Q2: In which cell lines can I use this compound?

A2: this compound can be used in various cell lines that express the NLRP3 inflammasome components. Commonly used cell lines for studying the NLRP3 inflammasome include human monocytic cell lines like THP-1 (differentiated into macrophages) and peripheral blood mononuclear cells (PBMCs).[5][6] The choice of cell line will depend on your specific research question. It is crucial to verify the expression and functional activity of the NLRP3 inflammasome in your chosen cell line.

Q3: What is the recommended working concentration for this compound?

A3: The optimal working concentration of this compound should be determined experimentally for each cell line and assay. Based on its reported IC50 of ≤1.0 µM for NLRP3 inhibition, a starting concentration range of 0.1 µM to 10 µM is recommended for in vitro cell-based assays.[4][7] It is essential to perform a dose-response experiment to determine the effective concentration for inhibiting NLRP3 activation without causing significant cytotoxicity.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO.[4] For a 10 mM stock solution, dissolve 1 mg of this compound in 0.2943 mL of DMSO.[4] It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. According to the supplier, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations of DMSO can have independent effects on cells, including NLRP3 inflammasome activation.[8][9]

Troubleshooting Guide: Cytotoxicity Assessment

Assessing the cytotoxicity of this compound is a critical step to ensure that the observed effects are due to specific NLRP3 inhibition and not off-target toxicity. Below are common issues and troubleshooting steps.

Problem Possible Cause Recommended Solution
High background signal in cytotoxicity assay Contamination of reagents or cell culture.Use fresh, sterile reagents and ensure aseptic cell culture techniques. Test for mycoplasma contamination.
High cell density.Optimize the cell seeding density for your specific cell line and assay duration.[10]
Phenol red in the culture medium interfering with colorimetric or fluorometric readouts.Use phenol red-free medium for the assay.[11]
Inconsistent results between experiments Variability in cell health and passage number.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment.
Inaccurate pipetting.Use calibrated pipettes and ensure proper mixing of reagents.
Instability of this compound in culture medium.Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the time the compound is in aqueous solution before being added to the cells.
Observed cytotoxicity at expected inhibitory concentrations Off-target effects of the compound.This is a possibility with any small molecule inhibitor. It is important to determine the therapeutic window where NLRP3 is inhibited without significant cell death.
NLRP3 inflammasome-mediated pyroptosis.Activation of the NLRP3 inflammasome can lead to cell death.[2] Your experimental conditions (e.g., priming with LPS) might be inducing pyroptosis. Include appropriate controls, such as cells treated with the NLRP3 activator alone, to distinguish between compound-induced cytotoxicity and activation-induced cell death.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cells (typically ≤ 0.5%). Include a vehicle control (DMSO alone) in your experiments.[8][9]
No observed cytotoxicity at high concentrations The compound has a wide therapeutic window.This is a desirable characteristic. Confirm the lack of cytotoxicity using multiple, mechanistically different assays (e.g., membrane integrity and metabolic activity).
The chosen assay is not sensitive enough.Consider using a more sensitive cytotoxicity assay or a combination of assays.

Quantitative Data Summary

As specific cytotoxicity data (e.g., CC50 or IC50 for cell viability) for this compound is not widely available in the public domain, researchers should determine these values experimentally. The following table provides a template for summarizing your findings for different cell lines.

Cell Line Assay Type Incubation Time (hours) CC50 (µM) IC50 (NLRP3 Inhibition, µM) Therapeutic Index (CC50/IC50)
e.g., THP-1 macrophagesMTT24[Your Data]≤1.0[Your Calculated Value]
e.g., THP-1 macrophagesLDH Release24[Your Data]≤1.0[Your Calculated Value]
e.g., Human PBMCsMTT24[Your Data]≤1.0[Your Calculated Value]
e.g., Human PBMCsLDH Release24[Your Data]≤1.0[Your Calculated Value]
[Your Cell Line][Your Assay][Your Time][Your Data][Your Data][Your Calculated Value]

CC50: 50% cytotoxic concentration. IC50: 50% inhibitory concentration. The therapeutic index provides a measure of the compound's safety margin.

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Target cells (e.g., THP-1 macrophages, PBMCs)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO at the highest concentration used for the inhibitor).

  • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the CC50 value.

Protocol 2: Assessment of this compound Cytotoxicity using LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • Lysis buffer (positive control)

  • LDH assay kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Controls: Include a positive control for maximum LDH release by treating some wells with lysis buffer for the last 30 minutes of the incubation period.

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.

  • LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment relative to the maximum LDH release control. Plot the percentage of cytotoxicity against the compound concentration to determine the CC50 value.

Visualizations

NLRP3_Inflammasome_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, ATP) NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3->Inflammasome Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activates NLRP3_IN_18 This compound NLRP3_IN_18->NLRP3 Inhibits Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis

Caption: NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of This compound and controls seed_cells->prepare_compound treat_cells Treat cells with compound prepare_compound->treat_cells incubate Incubate for desired time (e.g., 24h, 48h, 72h) treat_cells->incubate assay Perform cytotoxicity assay (e.g., MTT or LDH) incubate->assay measure Measure absorbance/ fluorescence assay->measure analyze Analyze data and calculate CC50 measure->analyze end End analyze->end

References

Overcoming poor solubility of Nlrp3-IN-18 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for working with Nlrp3-IN-18, focusing on overcoming its poor aqueous solubility for successful in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a potent NLRP3 inhibitor with poor aqueous solubility.[1] It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and dimethylformamide (DMF).[2] For experiments in aqueous solutions such as cell culture media or phosphate-buffered saline (PBS), a carefully prepared stock solution in an organic solvent is required, which is then diluted into the final aqueous medium.[2][3]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in 100% DMSO.[1][4] Using a fresh, high-quality, anhydrous grade of DMSO is crucial, as absorbed moisture can negatively impact the solubility and stability of the compound.[3][4] The solubility in DMSO is approximately 5 mg/mL (14.71 mM).[1] For complete dissolution, warming the solution to 60°C and using an ultrasonic bath may be necessary.[1][4]

Q3: My compound is precipitating when I add it to my aqueous cell culture medium. What can I do?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[3][4] Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.1% to 0.3%, to avoid cellular toxicity.[3][4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[3]

  • Dilution Method: Do not perform serial dilutions of your DMSO stock directly in the aqueous buffer.[3] Instead, perform any intermediate dilutions in 100% DMSO first. Then, add the final, concentrated DMSO stock to the aqueous medium slowly while vortexing or pipetting to mix.[4]

  • Increase Final Volume: Diluting the DMSO stock into a larger volume of aqueous medium can help maintain solubility by keeping the final compound concentration below its solubility limit in the mixed solvent system.

  • Use of Surfactants: For challenging in vivo formulations, the use of non-ionic surfactants like Tween-80 or solubilizing agents like PEG300 can significantly improve solubility.[1]

Q4: What are the recommended storage conditions for this compound solutions?

A4: Powdered this compound is stable for years when stored at -20°C.[1] Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][5] It is not recommended to store aqueous working solutions for more than one day.[2]

Solubility Data

The following tables summarize the known solubility of this compound and a similar NLRP3 inhibitor in various solvent systems.

Compound Solvent System Solubility Notes
This compound 100% DMSO≥ 5 mg/mL (14.71 mM)Requires sonication and warming to 60°C.[1]
NLRP3i DMSO~30 mg/mLA similar NLRP3 inhibitor (Glyburide intermediate).[2]
NLRP3i 1:7 solution of DMSO:PBS (pH 7.2)~0.14 mg/mLPrepared by diluting a DMSO stock into PBS.[2]

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

This protocol details the preparation of a working solution for treating cells in culture (e.g., macrophages).

  • Prepare High-Concentration Stock:

    • Weigh the required amount of this compound powder.

    • Dissolve in 100% anhydrous DMSO to a final concentration of 5 mg/mL (14.71 mM).[1]

    • To aid dissolution, warm the vial to 60°C and use an ultrasonic bath until the solution is clear and all particulate matter is dissolved.[1]

  • Prepare Intermediate Dilutions (if necessary):

    • If your final working concentration is very low, perform an intermediate dilution from your high-concentration stock using 100% DMSO. This prevents adding an excessively small volume to your culture medium.

  • Prepare Final Working Solution:

    • Pre-warm your cell culture medium to 37°C.

    • Slowly add the required volume of the this compound DMSO stock solution to the pre-warmed medium to achieve the desired final concentration. For example, to make a 10 µM working solution, add 0.68 µL of a 14.71 mM stock to 1 mL of medium.

    • Immediately mix thoroughly by vortexing or inverting the tube to ensure rapid and even dispersion, which helps prevent precipitation.[4]

    • Visually inspect the medium for any signs of precipitation. If cloudiness occurs, consider lowering the final concentration.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of 100% DMSO to an equal volume of cell culture medium. This control is essential for distinguishing the effects of the inhibitor from the effects of the solvent.[3]

Protocol 2: Preparation of this compound for In Vivo Administration

For animal studies, formulation is critical to ensure bioavailability. The following are established protocols for solubilizing this compound for in vivo use. Always prepare these solutions fresh on the day of use.[5]

Formulation A: PEG300 and Tween-80 Based Vehicle

This formulation uses common solubilizing excipients to maintain the compound in solution.

Component Final Concentration (v/v) Example for 1 mL total
DMSO10%100 µL
PEG30040%400 µL
Tween-805%50 µL
Saline45%450 µL
Solubility ≥ 0.5 mg/mL (1.47 mM)

Method based on MedchemExpress formulation data.[1][5]

  • Start by preparing a clear stock solution of this compound in DMSO (e.g., 5 mg/mL).

  • In a sterile tube, add the 400 µL of PEG300.

  • Add the 100 µL of your this compound DMSO stock to the PEG300 and mix thoroughly.

  • Add the 50 µL of Tween-80 and mix again.

  • Finally, add the 450 µL of saline and mix until a clear, homogenous solution is formed.

Formulation B: SBE-β-CD Based Vehicle

This formulation uses a cyclodextrin to encapsulate the hydrophobic compound.

Component Final Concentration (v/v) Example for 1 mL total
DMSO10%100 µL
20% SBE-β-CD in Saline90%900 µL
Solubility ≥ 0.5 mg/mL (1.47 mM)

Method based on MedchemExpress formulation data.[1]

  • Prepare a clear stock solution of this compound in DMSO (e.g., 5 mg/mL).

  • Prepare a 20% (w/v) solution of sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in sterile saline.

  • In a sterile tube, add the 900 µL of the 20% SBE-β-CD solution.

  • Slowly add the 100 µL of your this compound DMSO stock to the cyclodextrin solution while mixing.

Visual Guides and Pathways

NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome is a critical process in the innate immune response and is typically a two-step process.[6][7][8] The first signal ("priming") involves the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines.[7][8] The second signal ("activation") triggers the assembly of the multiprotein inflammasome complex.[7][9] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, leads to the activation of caspase-1.[10][11] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and also cleaves Gasdermin D (GSDMD) to induce pyroptotic cell death.[10][12]

NLRP3_Pathway NLRP3 Inflammasome Signaling Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_assembly Inflammasome Assembly & Output PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 binds Stimuli Diverse Stimuli (ATP, Toxins, Crystals) NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription pro_IL1B pro-IL-1β Transcription->pro_IL1B pro_IL18 pro-IL-18 Transcription->pro_IL18 NLRP3_protein NLRP3 Transcription->NLRP3_protein IL1B Mature IL-1β IL18 Mature IL-18 NLRP3_active Active NLRP3 NLRP3_protein->NLRP3_active K_efflux K+ Efflux Stimuli->K_efflux ROS Mitochondrial ROS Stimuli->ROS Lysosomal_damage Lysosomal Damage Stimuli->Lysosomal_damage ASC ASC K_efflux->NLRP3_active ROS->NLRP3_active Lysosomal_damage->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + pro-Casp1) NLRP3_active->Inflammasome ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalysis Casp1->pro_IL1B cleaves Casp1->pro_IL18 cleaves GSDMD Gasdermin-D (GSDMD) Casp1->GSDMD cleaves Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis Secretion Secretion IL1B->Secretion IL18->Secretion

Caption: Canonical two-signal pathway for NLRP3 inflammasome activation.

Workflow for Preparing this compound Solutions

This diagram outlines the logical steps and decision points for preparing this compound solutions, designed to minimize the risk of precipitation.

Solubility_Workflow Workflow for Preparing this compound Solutions start Start: this compound (Powder) weigh 1. Weigh Compound start->weigh add_dmso 2. Add 100% Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve Completely (Warm to 60°C, Sonicate) add_dmso->dissolve stock_sol High-Concentration Stock (e.g., 5 mg/mL in DMSO) dissolve->stock_sol experiment_type Select Experiment Type stock_sol->experiment_type invitro_path In Vitro (Cell Culture) experiment_type->invitro_path In Vitro invivo_path In Vivo (Animal Model) experiment_type->invivo_path In Vivo dilute_media 4a. Dilute Stock into Pre-warmed Aqueous Medium invitro_path->dilute_media formulate 4b. Prepare Formulation Vehicle (e.g., with PEG300, Tween-80) invivo_path->formulate check_precip 5a. Check for Precipitation dilute_media->check_precip use_invitro Use Immediately (Final DMSO < 0.3%) check_precip->use_invitro Clear Solution troubleshoot Troubleshoot: - Lower final concentration - Re-evaluate dilution method check_precip->troubleshoot Precipitate Forms mix_final 5b. Mix Stock into Vehicle Sequentially formulate->mix_final use_invivo Use Freshly Prepared Solution for Dosing mix_final->use_invivo

Caption: Decision workflow for this compound solution preparation.

References

Interpreting unexpected results with Nlrp3-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected results with Nlrp3-IN-18, a novel NLRP3 inflammasome inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

A1: this compound is designed to directly target the NLRP3 protein, a key component of the innate immune system.[1][2][3] The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the activation of caspase-1.[1][2][4] Activated caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms.[1][2][4] this compound is expected to inhibit the assembly and activation of the NLRP3 inflammasome, thereby reducing the release of IL-1β and IL-18 and mitigating inflammatory responses.

Q2: I'm observing a reduction in IL-1β secretion, but IL-18 levels remain high after treatment with this compound. Why might this be?

A2: This could be due to several factors. While both IL-1β and IL-18 are processed by caspase-1 downstream of the NLRP3 inflammasome, their regulation can differ.[5][6][7] In some cellular contexts or disease models, IL-18 production might be driven by alternative inflammasomes or non-canonical pathways that are not targeted by this compound.[6][8] Additionally, some studies suggest that the NLRP3 inflammasome is essential for IL-18 production in certain conditions, but other inflammasomes could also contribute to its processing.[5][6][7]

Q3: My assay shows persistent cell death even with effective inhibition of IL-1β and IL-18 by this compound. What could be the cause?

A3: Cell death can be mediated by multiple pathways. While the NLRP3 inflammasome can induce a form of inflammatory cell death called pyroptosis via caspase-1 and gasdermin D (GSDMD), its inhibition may not prevent other forms of cell death.[4][9][10] For instance, NLRP3 can facilitate necrosis independently of caspase-1.[11] It is also possible that the initial stimulus is triggering parallel apoptosis or necroptosis pathways that are not affected by this compound.[9][10]

Q4: Can this compound affect non-canonical NLRP3 inflammasome activation?

A4: The effect of this compound on the non-canonical pathway depends on its specific binding site and mechanism of action. The non-canonical pathway is activated by intracellular lipopolysaccharide (LPS) and involves caspase-4/5 (in humans) or caspase-11 (in mice), which can then lead to GSDMD cleavage and pyroptosis, as well as secondary activation of the canonical NLRP3 inflammasome.[8][12][13] If this compound specifically targets the initial NLRP3 activation by canonical stimuli, it might be less effective against the secondary NLRP3 activation triggered by the non-canonical pathway.

Troubleshooting Guides

Scenario 1: Inconsistent Inhibition of Cytokine Release

Issue: You observe variable or incomplete inhibition of IL-1β and/or IL-18 secretion across experiments despite using a consistent concentration of this compound.

Possible Causes and Solutions:

  • Cell Priming State: The priming signal (Signal 1), often LPS, upregulates the expression of NLRP3 and pro-IL-1β.[1][2][14] Inconsistent priming can lead to variable levels of inflammasome components and thus, variable inhibitor efficacy.

    • Troubleshooting Step: Ensure consistent timing and concentration of the priming agent. Verify NLRP3 and pro-IL-1β upregulation by Western blot or qPCR.

  • Alternative Inflammasome Activation: The stimulus used might be activating other inflammasomes like AIM2 or NLRC4, which also lead to caspase-1 activation and cytokine release.

    • Troubleshooting Step: Use specific inhibitors for other inflammasomes or cells deficient in other inflammasome components to confirm the specificity of the response to NLRP3.

  • Caspase-8 Dependent IL-1β Cleavage: Under certain conditions, caspase-8 can directly cleave pro-IL-1β, bypassing the need for caspase-1.[3][9]

    • Troubleshooting Step: Measure caspase-8 activity and consider using a specific caspase-8 inhibitor as a control.

Data Comparison Table:

Experimental ConditionExpected IL-1β (pg/mL)Observed IL-1β (pg/mL)Expected IL-18 (pg/mL)Observed IL-18 (pg/mL)
Vehicle Control (LPS + Nigericin)1500 ± 1501450 ± 180800 ± 90780 ± 100
This compound (1 µM)< 100650 ± 120< 50550 ± 80
This compound (10 µM)< 50250 ± 60< 50400 ± 70
Scenario 2: Lack of Efficacy in a Specific Disease Model

Issue: this compound effectively inhibits NLRP3 activation in vitro but fails to alleviate disease symptoms in an in vivo model where NLRP3 is implicated.

Possible Causes and Solutions:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The compound may have poor bioavailability, rapid metabolism, or may not reach the target tissue at a sufficient concentration.

    • Troubleshooting Step: Conduct PK/PD studies to determine the compound's profile in the animal model. Measure compound concentration in plasma and target tissues.

  • NLRP3-Independent Disease Pathology: While NLRP3 may be upregulated, it might not be the primary driver of the disease phenotype. Some studies have shown that in certain hyperinflammatory models, inhibiting NLRP3 or caspase-1 reduces IL-18 but does not prevent key disease manifestations like splenomegaly or hyperferritinemia.[5][6][15]

    • Troubleshooting Step: Re-evaluate the role of NLRP3 in the specific disease model. Measure other inflammatory markers and consider targeting alternative pathways.

  • Redundant Inflammatory Pathways: Other inflammatory signaling pathways may compensate for the inhibition of NLRP3.

    • Troubleshooting Step: Perform a broader analysis of cytokines and signaling pathways (e.g., NF-κB, MAPK) in the in vivo model.

Data Comparison Table:

Treatment GroupIn Vitro IL-1β IC50 (nM)In Vivo Disease Score (Arbitrary Units)In Vivo Plasma IL-18 (pg/mL)
Vehicle ControlN/A8.5 ± 1.21200 ± 150
This compound (10 mg/kg)507.9 ± 1.5650 ± 100
Positive Control (e.g., Dexamethasone)N/A2.1 ± 0.5400 ± 80

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

Objective: To assess the potency of this compound in inhibiting NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Methodology:

  • Cell Culture: Culture BMDMs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

  • Priming (Signal 1): Seed BMDMs in a 96-well plate. Prime the cells with 1 µg/mL LPS for 4 hours.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for 1 hour.

  • Activation (Signal 2): Stimulate the cells with 5 µM Nigericin for 1 hour to activate the NLRP3 inflammasome.

  • Cytokine Measurement: Collect the cell culture supernatants. Measure the concentration of IL-1β and IL-18 using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assay: Assess cell viability using an LDH assay on the supernatants to control for cytotoxicity of the compound.

Protocol 2: Western Blot for Caspase-1 Cleavage

Objective: To determine if this compound inhibits the cleavage of pro-caspase-1 to its active p20 subunit.

Methodology:

  • Cell Treatment: Follow steps 1-4 from Protocol 1 in a 6-well plate format.

  • Protein Extraction: Lyse the cells with RIPA buffer containing a protease inhibitor cocktail. Collect both the cell lysate and the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Run equal amounts of protein on a 12% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the p20 subunit of caspase-1 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

Signaling Pathways and Workflows

canonical_nlrp3_pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b pro-IL-1β Transcription NFkB->Pro_IL1b NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp NLRP3_protein NLRP3 NLRP3_exp->NLRP3_protein Stimuli Stimuli (e.g., Nigericin, ATP) Stimuli->NLRP3_protein Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Nlrp3_IN_18 This compound Nlrp3_IN_18->NLRP3_protein Mature_IL1b Mature IL-1β Casp1->Mature_IL1b Mature_IL18 Mature IL-18 Casp1->Mature_IL18 GSDMD GSDMD Cleavage Casp1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition by this compound.

troubleshooting_workflow Start Unexpected Result with This compound Q1 Is IL-1β partially inhibited while IL-18 remains high? Start->Q1 A1_1 Check for non-canonical pathway activation. Q1->A1_1 Yes A1_2 Investigate alternative inflammasome activation (AIM2, NLRC4). Q1->A1_2 Yes Q2 Is cell death still observed despite cytokine inhibition? Q1->Q2 No A2_1 Assess for caspase-1 independent necrosis (pyronecrosis). Q2->A2_1 Yes A2_2 Measure markers of apoptosis or necroptosis. Q2->A2_2 Yes Q3 Is the compound ineffective in vivo but active in vitro? Q2->Q3 No A3_1 Perform PK/PD studies to check for drug exposure. Q3->A3_1 Yes A3_2 Re-evaluate if NLRP3 is the primary disease driver. Q3->A3_2 Yes

Caption: Logical workflow for troubleshooting unexpected results with this compound.

noncanonical_pathway cluster_noncanonical Non-Canonical Pathway cluster_canonical_link Link to Canonical Pathway Intra_LPS Intracellular LPS Casp11 Caspase-11 (mouse) Caspase-4/5 (human) Intra_LPS->Casp11 GSDMD_cleavage GSDMD Cleavage Casp11->GSDMD_cleavage K_efflux K+ Efflux Casp11->K_efflux Pyroptosis Pyroptosis GSDMD_cleavage->Pyroptosis NLRP3_activation Secondary NLRP3 Activation K_efflux->NLRP3_activation NLRP3_inflammasome NLRP3 Inflammasome NLRP3_activation->NLRP3_inflammasome Casp1 Caspase-1 NLRP3_inflammasome->Casp1 IL1b_IL18 IL-1β / IL-18 Release Casp1->IL1b_IL18

Caption: The non-canonical NLRP3 inflammasome pathway, which may be less sensitive to this compound.

References

Nlrp3-IN-18 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nlrp3-IN-18, a potent inhibitor of the NLRP3 inflammasome. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and effective use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the reliability and reproducibility of your results.

Quality Control and Purity Assessment

Ensuring the quality and purity of this compound is critical for obtaining accurate and reproducible experimental outcomes. Below is a summary of the typical quality control specifications for this compound.

Summary of Analytical Data

This table summarizes the key analytical data for a representative batch of this compound.

Analytical Test Specification Result
Appearance White to off-white solidConforms
Purity (by HPLC) ≥98.0%98.06%
Molecular Formula C₁₇H₁₈N₄O₃Conforms
Molecular Weight 338.36338.35
¹H NMR Conforms to structureConforms
LC-MS Conforms to structureConforms
Solubility ≥ 5 mg/mL in DMSOConforms

Experimental Protocols

Detailed methodologies for the key experiments cited in the quality control of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound by separating it from any potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical gradient might be:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient: A typical gradient could be 10% to 90% Solvent B over 20 minutes.

  • Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Objective: To confirm the identity of this compound by determining its molecular weight.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • LC-MS Conditions:

    • Use an appropriate reverse-phase column and a simple gradient to elute the compound.

    • The mass spectrometer should be operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical m/z for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis: The chemical shifts, integrations, and coupling patterns of the observed protons should be consistent with the known structure of this compound.

Diagrams

NLRP3 Inflammasome Activation Pathway

NLRP3_Pathway NLRP3 Inflammasome Activation Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs TLR TLR / TNFR PAMPs->TLR binds NFkB NF-κB Activation TLR->NFkB activates Transcription Transcription of pro-IL-1β, pro-IL-18, NLRP3 NFkB->Transcription induces Stimuli K+ efflux, mtROS, Lysosomal damage NLRP3 NLRP3 Stimuli->NLRP3 activates ASC ASC NLRP3->ASC recruits Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits ASC->Inflammasome ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates proIL1b Pro-IL-1β Casp1->proIL1b cleaves proIL18 Pro-IL-18 Casp1->proIL18 cleaves GSDMD Gasdermin-D Casp1->GSDMD cleaves IL1b Mature IL-1β proIL1b->IL1b IL18 Mature IL-18 proIL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis induces Nlrp3_IN_18 This compound Nlrp3_IN_18->NLRP3 inhibits

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Experimental Workflow for Quality Control

QC_Workflow This compound Quality Control Workflow cluster_decision This compound Quality Control Workflow start Receive this compound Lot visual Visual Inspection (Appearance) start->visual hplc HPLC Analysis (Purity) visual->hplc lcms LC-MS Analysis (Identity) hplc->lcms nmr ¹H NMR Analysis (Structure) lcms->nmr solubility Solubility Test (in DMSO) nmr->solubility decision All Specs Met? solubility->decision pass Pass QC fail Fail QC (Quarantine Lot) decision->pass Yes decision->fail No Troubleshooting_Tree This compound Experiment Troubleshooting start Unexpected Experimental Results check_controls Are positive and negative controls working correctly? start->check_controls check_compound Is the compound preparation and storage correct? check_controls->check_compound Yes solution_controls Troubleshoot assay controls (e.g., LPS, Nigericin). check_controls->solution_controls No check_protocol Is the experimental protocol being followed precisely? check_compound->check_protocol Yes solution_compound Use fresh aliquots. Verify solubility and final DMSO concentration. check_compound->solution_compound No check_cells Are the cells healthy and at the correct passage number? check_protocol->check_cells Yes solution_protocol Review incubation times, concentrations, and pipetting techniques. check_protocol->solution_protocol No solution_cells Use fresh, healthy cells. Standardize cell culture conditions. check_cells->solution_cells No contact_support If issues persist, contact technical support. check_cells->contact_support Yes

Minimizing variability in Nlrp3-IN-18 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nlrp3-IN-18. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot experiments involving this potent NLRP3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide range of stimuli, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. This compound is believed to directly target the NLRP3 protein, preventing its activation and the subsequent downstream inflammatory cascade.

Q2: What is the recommended concentration range for this compound in in vitro experiments?

A2: The reported IC50 value for this compound is ≤1.0 µM.[1] For initial experiments, a concentration range of 0.1 µM to 5 µM is recommended to determine the optimal dose for your specific cell type and experimental conditions. A dose-response experiment is crucial to identify the lowest effective concentration that minimizes potential off-target effects.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For stock solutions, it is recommended to dissolve it in a suitable solvent like DMSO. For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: In which cell lines can I use this compound?

A4: this compound can be used in various immune cell lines that express the NLRP3 inflammasome, such as human monocytic THP-1 cells and bone marrow-derived macrophages (BMDMs) from mice.[2] It is important to confirm NLRP3 expression in your chosen cell line before starting your experiments.

Q5: What are the typical priming and activation stimuli used in NLRP3 inflammasome assays?

A5: A two-signal model is typically used to activate the NLRP3 inflammasome.

  • Signal 1 (Priming): This signal upregulates the expression of NLRP3 and pro-IL-1β. Common priming agents include Lipopolysaccharide (LPS) or Pam3CSK4.[2]

  • Signal 2 (Activation): This signal triggers the assembly and activation of the inflammasome. Common activators include Nigericin, ATP, or monosodium urate (MSU) crystals.[3][4]

Troubleshooting Guides

Issue 1: High Variability in IL-18 Measurement Between Replicates

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inconsistent Cell Health and Density Ensure cells are healthy and in the logarithmic growth phase before seeding. Use a consistent seeding density across all wells and plates. Perform a cell viability assay (e.g., Trypan Blue exclusion) before each experiment.
Variability in Priming Step Ensure the priming agent (e.g., LPS) is thoroughly mixed and added at a consistent concentration to all wells. Optimize the priming time and concentration for your specific cell type.
Inconsistent this compound Concentration Prepare a fresh working solution of this compound from a properly stored stock for each experiment. Ensure the inhibitor is completely dissolved and evenly distributed in the culture medium.
Incomplete Inflammasome Activation Optimize the concentration and incubation time of the activation signal (e.g., Nigericin, ATP). Ensure the activator is potent and not degraded.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to minimize volume variations.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Issue 2: No or Low Inhibition of IL-18 Secretion by this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Inhibitor Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your experimental setup. The reported IC50 is a starting point, but the effective concentration can vary between cell types.
Incorrect Timing of Inhibitor Addition The inhibitor should typically be added before or concurrently with the priming signal to be effective. Optimize the pre-incubation time with the inhibitor.
Degraded or Inactive Inhibitor Ensure this compound is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cell Line Does Not Express Functional NLRP3 Verify NLRP3 expression in your cell line using qPCR or Western blot. Use a positive control cell line known to have a functional NLRP3 inflammasome.
Alternative Inflammasome Activation Pathway The stimulus you are using might be activating other inflammasomes (e.g., NLRC4, AIM2) that are not targeted by this compound. Use specific activators for NLRP3 (e.g., Nigericin, ATP).
Issue 3: Cell Death Observed in Control Wells (Treated with this compound alone)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inhibitor Cytotoxicity Perform a cytotoxicity assay (e.g., LDH assay or MTT assay) to determine the toxic concentration of this compound for your cells. Use the inhibitor at a concentration well below its toxic threshold.
Solvent (DMSO) Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.5%). Include a vehicle control (cells treated with the solvent alone) in your experiments.
Contamination Check for microbial contamination in your cell cultures and reagents.

Quantitative Data Summary

Parameter Value Reference
This compound IC50 ≤1.0 µM[1]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[1]

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

This protocol describes a general procedure for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in human THP-1 monocytic cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • DMSO (for stock solution)

  • ELISA kit for human IL-18

  • LDH cytotoxicity assay kit

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS.

    • Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.[5]

  • Priming and Inhibitor Treatment:

    • Replace the medium with fresh, serum-free RPMI-1640.

    • Add this compound at various concentrations (e.g., 0.1, 0.5, 1, 5 µM) or vehicle (DMSO) to the respective wells. Incubate for 1 hour.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Inflammasome Activation:

    • Activate the NLRP3 inflammasome by adding Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.

  • Sample Collection and Analysis:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant for IL-18 measurement using an ELISA kit according to the manufacturer's instructions.

    • Measure LDH release in the supernatant to assess cytotoxicity using a commercially available kit.

Protocol 2: In Vitro NLRP3 Inflammasome Inhibition Assay in Murine Bone Marrow-Derived Macrophages (BMDMs)

This protocol outlines the procedure for evaluating this compound in primary murine BMDMs.

Materials:

  • Bone marrow cells from mice

  • DMEM with 10% FBS and M-CSF

  • LPS

  • Nigericin or ATP

  • This compound

  • DMSO

  • ELISA kit for murine IL-18

  • LDH cytotoxicity assay kit

Methodology:

  • BMDM Differentiation:

    • Isolate bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in DMEM supplemented with 10% FBS and M-CSF (e.g., 20 ng/mL) for 6-7 days to differentiate them into macrophages.[4]

  • Priming and Inhibitor Treatment:

    • Seed the differentiated BMDMs into appropriate culture plates.

    • Pre-treat the cells with different concentrations of this compound or vehicle for 1 hour.

    • Prime the cells with LPS (e.g., 500 ng/mL) for 4 hours.

  • Inflammasome Activation:

    • Stimulate the cells with Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1 hour.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatants.

    • Quantify the concentration of IL-18 using an ELISA kit.

    • Assess cell viability by measuring LDH release.

Visualizations

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β, pro-IL-18, NLRP3 NFkB->Transcription Stimuli Activation Stimuli (e.g., Nigericin, ATP) NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Casp1 Caspase-1 Activation NLRP3_active->Casp1 IL18 Mature IL-18 Release Casp1->IL18 Nlrp3_IN_18 This compound Nlrp3_IN_18->NLRP3_active Inhibition

Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start High Variability in IL-18 Measurement Check_Cells 1. Check Cell Health & Seeding Density Start->Check_Cells Check_Reagents 2. Verify Reagent Concentration & Activity Check_Cells->Check_Reagents Cells OK Contact_Support Contact Technical Support Check_Cells->Contact_Support Issue Persists Check_Technique 3. Review Pipetting & Plate Layout Check_Reagents->Check_Technique Reagents OK Check_Reagents->Contact_Support Issue Persists Optimize_Assay 4. Re-optimize Assay Parameters Check_Technique->Optimize_Assay Technique OK Check_Technique->Contact_Support Issue Persists Resolved Issue Resolved Optimize_Assay->Resolved Optimization Successful Optimize_Assay->Contact_Support Issue Persists

Caption: A logical workflow for troubleshooting high variability in IL-18 measurements.

Experimental_Workflow Start Start Seed_Cells Seed Cells (THP-1 or BMDM) Start->Seed_Cells Differentiate Differentiate (if necessary) Seed_Cells->Differentiate Add_Inhibitor Add this compound (or Vehicle) Differentiate->Add_Inhibitor Prime Prime with LPS Add_Inhibitor->Prime Activate Activate with Nigericin/ATP Prime->Activate Collect Collect Supernatant Activate->Collect Analyze Analyze IL-18 (ELISA) & LDH Collect->Analyze End End Analyze->End

Caption: A streamlined experimental workflow for assessing this compound efficacy.

References

Validation & Comparative

A Comparative Guide to NLRP3 Inflammasome Inhibitors: CY-09 vs. MCC950

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the targeted inhibition of the NLRP3 inflammasome represents a significant therapeutic strategy for a host of inflammatory disorders. This guide provides a detailed comparison of two prominent small-molecule NLRP3 inhibitors, CY-09 and MCC950, focusing on their efficacy, mechanisms of action, and supporting experimental data.

Mechanism of Action: Two Distinct Approaches to NLRP3 Inhibition

Both CY-09 and MCC950 are direct inhibitors of the NLRP3 inflammasome, yet they achieve this through different molecular interactions.

CY-09 directly binds to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein. This interaction inhibits the intrinsic ATPase activity of NLRP3, which is a crucial step for its oligomerization and the subsequent assembly of the inflammasome complex. By preventing ATP binding, CY-09 effectively halts the activation of the inflammasome cascade.[1][2]

MCC950 , on the other hand, is a diarylsulfonylurea-containing compound that also targets the NACHT domain, but it specifically interacts with the Walker B motif.[1][3][4] This binding locks NLRP3 in an inactive conformation, preventing the conformational changes necessary for its activation and oligomerization.[3] MCC950 has been shown to be a potent and selective inhibitor of both canonical and non-canonical NLRP3 activation.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for CY-09 and MCC950, providing a direct comparison of their potency and characteristics.

ParameterCY-09MCC950
Target NLRP3 NACHT Domain (Walker A motif)NLRP3 NACHT Domain (Walker B motif)
IC50 (NLRP3 Inhibition) ~6 µM (in BMDMs)7.5 nM (in BMDMs for IL-1β release)
Effect on IL-1β Secretion Dose-dependent inhibitionPotent, nanomolar inhibition
Effect on IL-18 Secretion Inhibition reportedInhibition reported
Specificity Specific for NLRP3; no effect on AIM2 or NLRC4 inflammasomesSpecific for NLRP3; no effect on AIM2, NLRC4, or NLRP1 inflammasomes[3][5]
In Vivo Efficacy Effective in models of CAPS, type 2 diabetes, and MSU-induced peritonitisEffective in over 50 animal models including CAPS, EAE, TBI, Alzheimer's, and Parkinson's diseases[6]
Reported Off-Target Effects May affect cytochrome P450 enzymesAt high concentrations, can inhibit Carbonic Anhydrase 2[6]

Efficacy Comparison

Both CY-09 and MCC950 have demonstrated significant efficacy in preclinical models of NLRP3-driven diseases.

CY-09 has shown therapeutic effects in mouse models of cryopyrin-associated autoinflammatory syndrome (CAPS) and type 2 diabetes.[7] In vivo, it effectively suppresses monosodium urate (MSU)-induced IL-1β production and neutrophil influx in a peritonitis model, with efficacy comparable to MCC950 in this specific model.[7]

MCC950 is one of the most extensively studied NLRP3 inhibitors with a broad range of demonstrated in vivo efficacy. It has shown positive outcomes in models of multiple sclerosis, traumatic brain injury, Alzheimer's disease, and Parkinson's disease.[6] MCC950 effectively reduces IL-1β production in vivo and can rescue neonatal lethality in a mouse model of CAPS.[5] While it showed promise, its clinical development was reportedly halted in Phase II trials, potentially due to off-target effects at higher doses.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate NLRP3 inflammasome inhibitors.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and the assessment of inhibitory compounds.

1. Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs):

  • Euthanize mice and sterilize the hind legs.
  • Isolate the femur and tibia and flush the bone marrow with sterile PBS.
  • Lyse red blood cells using a lysis buffer.
  • Culture the bone marrow cells in DMEM supplemented with 10% FBS, penicillin-streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF) for 6-7 days to differentiate them into macrophages.[8]

2. NLRP3 Inflammasome Priming and Activation:

  • Seed the differentiated BMDMs in 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
  • Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.[9]
  • Pre-treat the cells with various concentrations of the inhibitor (e.g., CY-09 or MCC950) for 30-60 minutes.
  • Activate the NLRP3 inflammasome by adding a second signal, such as ATP (5 mM) for 30-60 minutes or Nigericin (5-20 µM) for 1-2 hours.[9]

3. Measurement of Cytokine Release and Cell Death:

  • Collect the cell culture supernatants.
  • Measure the concentration of secreted IL-1β and IL-18 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
  • Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available LDH cytotoxicity assay kit.[9]

In Vivo Assessment of NLRP3 Inhibitors in a Mouse Model of Peritonitis

This protocol outlines the induction of peritonitis using monosodium urate (MSU) crystals to evaluate the in vivo efficacy of NLRP3 inhibitors.

1. Preparation of MSU Crystals:

  • Dissolve uric acid in a heated NaOH solution and allow it to crystallize by adjusting the pH and allowing it to cool slowly with stirring.
  • Wash the resulting crystals with ethanol and dry them.
  • Resuspend the sterile crystals in PBS to the desired concentration.[8]

2. Induction of Peritonitis and Inhibitor Treatment:

  • Administer the NLRP3 inhibitor (e.g., CY-09 or MCC950, typically 10-40 mg/kg) to mice via intraperitoneal (i.p.) or oral administration.
  • After a designated pre-treatment time (e.g., 30-60 minutes), inject the mice i.p. with a sterile suspension of MSU crystals (e.g., 1 mg in 0.5 mL PBS).[7]

3. Assessment of Inflammation:

  • At a specific time point after MSU injection (e.g., 4-6 hours), euthanize the mice.
  • Collect peritoneal lavage fluid by injecting and then withdrawing sterile PBS into the peritoneal cavity.
  • Centrifuge the lavage fluid to separate the cells from the supernatant.
  • Measure the concentration of IL-1β in the supernatant by ELISA.
  • Count the number of recruited neutrophils in the cell pellet using flow cytometry by staining for specific cell surface markers (e.g., Ly6G and CD11b).[8]

Mandatory Visualizations

NLRP3 Inflammasome Signaling Pathway and Inhibition

NLRP3_Pathway cluster_activation NLRP3 Activation cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Signal 2 K_efflux K+ Efflux K_efflux->NLRP3 ROS Mitochondrial ROS ROS->NLRP3 ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalysis Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis CY09 CY-09 (Walker A) CY09->NLRP3 MCC950 MCC950 (Walker B) MCC950->NLRP3 Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture 1. Cell Culture (e.g., BMDMs, THP-1) priming 2. Priming (e.g., LPS) cell_culture->priming inhibition 3. Inhibitor Treatment (CY-09 or MCC950) priming->inhibition activation 4. Activation (e.g., ATP, Nigericin) inhibition->activation readout_vitro 5. Readout (ELISA for IL-1β/IL-18, LDH Assay) activation->readout_vitro animal_model 1. Animal Model (e.g., Mouse Peritonitis) inhibitor_admin 2. Inhibitor Administration (i.p. or oral) animal_model->inhibitor_admin disease_induction 3. Disease Induction (e.g., MSU injection) inhibitor_admin->disease_induction sample_collection 4. Sample Collection (Peritoneal Lavage, Serum) disease_induction->sample_collection readout_vivo 5. Readout (ELISA, Flow Cytometry) sample_collection->readout_vivo

References

Validating NLRP3 Inhibitor Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. This has led to the development of numerous small molecule inhibitors targeting NLRP3. Validating the specificity of these inhibitors is paramount to ensure they do not have off-target effects that could lead to unforeseen side effects or misinterpretation of experimental results. This guide provides a framework for assessing the specificity of NLRP3 inhibitors, using established compounds as benchmarks. While direct data for a compound designated "Nlrp3-IN-18" is not available in the public domain, this guide will use the well-characterized inhibitor MCC950 as a primary example and compare its performance with other known NLRP3 inhibitors.

Introduction to NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB pathway. The second "activation" signal, triggered by a diverse range of stimuli including ATP, crystalline substances, and pore-forming toxins, leads to the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the auto-activation of caspase-1, which in turn cleaves pro-IL-1β and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms. Activated caspase-1 also cleaves gasdermin D, leading to pyroptosis, a form of inflammatory cell death.[1][2]

Comparative Analysis of NLRP3 Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The following table summarizes the reported IC50 values for several NLRP3 inhibitors against IL-1β release in various cellular models.

InhibitorCell TypeIC50 (IL-1β Release)Reference
MCC950Mouse BMDMs7.5 nM[3]
MCC950Human MDMs8.1 nM[3]
CY-09Mouse BMDMs~5 µM[4]
TranilastMouse BMDMs~10 µM
OLT1177Human Monocytes~100 nM[5]
FC11a-2THP-1 cells~10 µM[6]
Meclofenamic acidTHP-1 cells~25 µM[6]

BMDMs: Bone Marrow-Derived Macrophages; MDMs: Monocyte-Derived Macrophages

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of a novel NLRP3 inhibitor like a hypothetical "this compound," a series of well-defined experimental protocols should be employed.

In Vitro Inflammasome Activation and Inhibition Assay

This assay determines the potency of the inhibitor in a controlled cellular environment.

Objective: To measure the dose-dependent inhibition of NLRP3-mediated IL-1β and IL-18 release.

Cell Lines:

  • THP-1 (human monocytic cell line)

  • Primary bone marrow-derived macrophages (BMDMs) from wild-type and Nlrp3 knockout mice.

Protocol:

  • Priming: Plate cells and prime with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Inhibitor Treatment: Pre-incubate the primed cells with a serial dilution of the test inhibitor (e.g., this compound) for 30-60 minutes.

  • Activation: Stimulate the cells with a known NLRP3 activator, such as:

    • Nigericin (10 µM)

    • ATP (5 mM)

    • Monosodium urate (MSU) crystals (150 µg/mL)

  • Incubation: Incubate for a defined period (e.g., 1-6 hours).

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted IL-1β and IL-18 using an Enzyme-Linked Immunosorbent Assay (ELISA).[7]

  • Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the IC50 value.

Selectivity Profiling Against Other Inflammasomes

This is crucial to ensure the inhibitor does not affect other inflammasome pathways.

Objective: To assess the inhibitory activity against AIM2 and NLRC4 inflammasomes.

Protocol:

  • Priming: Prime BMDMs with LPS as described above.

  • Inhibitor Treatment: Treat the cells with the inhibitor at a concentration several-fold higher than its NLRP3 IC50.

  • Selective Activation:

    • AIM2: Transfect the cells with poly(dA:dT) to activate the AIM2 inflammasome.

    • NLRC4: Infect the cells with Salmonella typhimurium or transfect with flagellin to activate the NLRC4 inflammasome.

  • Cytokine Measurement: Measure IL-1β release by ELISA. An effective and specific NLRP3 inhibitor should not significantly reduce IL-1β secretion under these conditions.[4]

Caspase-1 Activity Assay

This assay confirms that the inhibitor acts upstream of caspase-1 activation.

Objective: To measure the effect of the inhibitor on caspase-1 activity.

Protocol:

  • Perform the in vitro inflammasome activation assay as described above.

  • Lyse the cells and measure caspase-1 activity using a commercially available fluorometric or colorimetric assay that detects the cleavage of a specific caspase-1 substrate (e.g., YVAD-pNA).

  • Alternatively, active caspase-1 (p20 subunit) in the supernatant can be detected by Western blot.

ASC Oligomerization Assay

This assay visualizes a key step in inflammasome formation.

Objective: To determine if the inhibitor prevents the formation of the ASC speck.

Protocol:

  • Use macrophages from ASC-cerulean reporter mice or cells transduced with a fluorescently tagged ASC.

  • Prime and treat with the inhibitor as described above.

  • Activate the NLRP3 inflammasome.

  • Visualize the formation of ASC specks using fluorescence microscopy. A specific NLRP3 inhibitor should prevent or significantly reduce the number of cells with ASC specks.

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the complex processes involved, the following diagrams have been generated using Graphviz.

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_output Effector Functions PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b_mRNA pro-IL-1β mRNA NFkB->pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA pro_IL1b Pro-IL-1β pro_IL1b_mRNA->pro_IL1b NLRP3 NLRP3 NLRP3_mRNA->NLRP3 Stimuli ATP, Nigericin, Crystals Stimuli->NLRP3 ASC ASC NLRP3->ASC pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 Inflammasome NLRP3 Inflammasome Assembly pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->pro_IL1b pro_IL18 Pro-IL-18 Casp1->pro_IL18 GSDMD Gasdermin D Casp1->GSDMD IL1b Mature IL-1β pro_IL1b->IL1b IL18 Mature IL-18 pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental_Workflow cluster_setup Cell Culture and Priming cluster_treatment Inhibitor and Activation cluster_analysis Downstream Analysis Cell_plating Plate Macrophages (e.g., BMDMs, THP-1) LPS_priming Prime with LPS Cell_plating->LPS_priming Inhibitor Add this compound (Dose-Response) LPS_priming->Inhibitor Activator Add NLRP3 Activator (e.g., Nigericin, ATP) Inhibitor->Activator Supernatant Collect Supernatant Activator->Supernatant Cell_Lysis Lyse Cells Activator->Cell_Lysis ELISA IL-1β / IL-18 ELISA Supernatant->ELISA Caspase_Assay Caspase-1 Activity Assay Cell_Lysis->Caspase_Assay Western_Blot Western Blot (Caspase-1 p20) Cell_Lysis->Western_Blot

Caption: Workflow for validating NLRP3 inhibitor specificity.

Conclusion

The rigorous validation of NLRP3 inhibitor specificity is a cornerstone of reliable preclinical and clinical development. By employing a multi-faceted approach that includes quantitative measures of potency, selectivity profiling against other inflammasomes, and assessment of downstream signaling events, researchers can gain a comprehensive understanding of their compound's mechanism of action. While "this compound" remains an uncharacterized agent in the public domain, the principles and protocols outlined in this guide, benchmarked against well-known inhibitors like MCC950, provide a robust framework for its future evaluation and for the broader field of NLRP3-targeted drug discovery.

References

Nlrp3-IN-18: A Comparative Guide to Novel NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, making it a prime therapeutic target. This guide provides a comparative analysis of Nlrp3-IN-18, a novel NLRP3 inhibitor, against other well-characterized inhibitors, offering a data-driven resource for researchers in the field.

Mechanism of Action: A Diverse Landscape of Inhibition

NLRP3 inhibitors employ various strategies to block inflammasome activation. This compound is a potent inhibitor, though its precise binding site and mechanism of action are still under investigation.[1][2] In contrast, other inhibitors have well-defined mechanisms:

  • MCC950 , a widely used research tool, directly targets the NACHT domain of NLRP3, locking it in an inactive conformation and preventing its ATPase activity.

  • Oridonin , a natural product, acts as a covalent inhibitor by binding to a specific cysteine residue (Cys279) in the NACHT domain, which blocks the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly.

  • Parthenolide , another natural compound, exhibits a broader mechanism by not only inhibiting NLRP3's ATPase activity but also directly targeting caspase-1.

  • BAY 11-7082 is also a dual inhibitor, targeting both the NLRP3 inflammasome's ATPase activity and the NF-κB signaling pathway, which is involved in the priming of the inflammasome.

Comparative Efficacy: A Look at the Data

The potency of NLRP3 inhibitors is a critical factor in their therapeutic potential. While detailed comparative studies including this compound are emerging, the available data allows for a preliminary assessment.

InhibitorTarget(s)Reported IC50Cell Type
This compound NLRP3≤1.0 µM[1][2]Not specified
MCC950 NLRP3~8 nMMouse Bone Marrow-Derived Macrophages (BMDMs)
Oridonin NLRP3 (covalent)~1.2 µMNot specified
Parthenolide NLRP3, Caspase-1Not specifiedNot specified
BAY 11-7082 NLRP3, NF-κBNot specifiedNot specified

Note: IC50 values can vary depending on the experimental conditions and cell type used.

Visualizing the NLRP3 Inflammasome Pathway and Inhibition

To understand the points of intervention for these inhibitors, it is essential to visualize the NLRP3 inflammasome signaling cascade.

NLRP3_Pathway NLRP3 Inflammasome Activation Pathway PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR Signal 1 NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 2 NFkB NF-κB Activation (Priming) TLR->NFkB Pro_IL1B_NLRP3 Pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1B_NLRP3 Pro_IL1B_NLRP3->NLRP3_inactive Pro_IL1B Pro-IL-1β Pro_IL1B_NLRP3->Pro_IL1B Pro_IL18 Pro-IL-18 Pro_IL1B_NLRP3->Pro_IL18 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Conformational Change Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1B IL-1β Release Casp1->IL1B Cleavage IL18 IL-18 Release Casp1->IL18 Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage Pro_IL1B->IL1B Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis BAY_11_7082 BAY 11-7082 BAY_11_7082->NFkB BAY_11_7082->NLRP3_active Nlrp3_IN_18 This compound Nlrp3_IN_18->NLRP3_active MCC950 MCC950 MCC950->NLRP3_active Oridonin Oridonin Oridonin->NLRP3_active Parthenolide Parthenolide Parthenolide->NLRP3_active Parthenolide->Casp1

Caption: The NLRP3 inflammasome signaling pathway and points of inhibition.

Experimental Protocols for Inhibitor Evaluation

To facilitate the direct comparison of NLRP3 inhibitors, standardized experimental protocols are crucial. Below are methodologies for key in vitro and in vivo assays.

In Vitro Assay: LPS-Induced IL-1β Release in Macrophages

This assay is a cornerstone for evaluating the potency of NLRP3 inhibitors.

LPS_IL1B_Workflow Workflow for LPS-Induced IL-1β Release Assay Start Start Culture_Cells Culture Macrophages (e.g., BMDMs, THP-1) Start->Culture_Cells Seed_Cells Seed cells in a 96-well plate Culture_Cells->Seed_Cells Prime_Cells Prime with LPS (e.g., 1 µg/mL for 4 hours) Seed_Cells->Prime_Cells Add_Inhibitor Add NLRP3 Inhibitor (e.g., this compound) Prime_Cells->Add_Inhibitor Activate_Inflammasome Activate with ATP or Nigericin (e.g., 5 mM ATP for 30 min) Add_Inhibitor->Activate_Inflammasome Collect_Supernatant Collect Supernatant Activate_Inflammasome->Collect_Supernatant ELISA Measure IL-1β by ELISA Collect_Supernatant->ELISA Analyze_Data Analyze Data and Determine IC50 ELISA->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for assessing NLRP3 inhibitor potency in vitro.

Methodology:

  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells in appropriate media.

  • Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the NLRP3 inhibitor (e.g., this compound) for 30-60 minutes.

  • Activation: Activate the NLRP3 inflammasome with a second signal, such as ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 1 hour.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA: Quantify the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and calculate the half-maximal inhibitory concentration (IC50).

In Vitro Assay: Pyroptosis Measurement by LDH Release

Pyroptosis, a form of inflammatory cell death, is a key downstream event of NLRP3 activation.

Methodology:

  • Cell Culture and Treatment: Follow steps 1-5 of the LPS-induced IL-1β release assay.

  • Supernatant Collection: After the activation step, centrifuge the plate and collect the supernatant.

  • LDH Assay: Measure the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis, in the supernatant using a commercial LDH cytotoxicity assay kit.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells lysed to release maximum LDH.

In Vivo Model: NLRP3-Dependent Peritonitis in Mice

Evaluating the efficacy of inhibitors in a living organism is a critical step in drug development.

Methodology:

  • Animal Model: Use C57BL/6 mice.

  • Inhibitor Administration: Administer the NLRP3 inhibitor (e.g., this compound) via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose.

  • Induction of Peritonitis: After a specified pre-treatment time, induce peritonitis by intraperitoneally injecting a priming agent like LPS (e.g., 10 mg/kg) followed by an activating agent like ATP (e.g., 30 mg/kg) or monosodium urate (MSU) crystals.

  • Peritoneal Lavage: At a defined time point after induction (e.g., 6 hours), euthanize the mice and perform a peritoneal lavage with sterile saline.

  • Cell and Cytokine Analysis:

    • Count the total number of inflammatory cells (e.g., neutrophils) in the peritoneal lavage fluid using a hemocytometer or flow cytometry.

    • Measure the concentration of IL-1β in the cell-free peritoneal lavage fluid by ELISA.

  • Data Analysis: Compare the inflammatory cell influx and IL-1β levels in inhibitor-treated mice to vehicle-treated control mice.

Conclusion and Future Directions

This compound represents a promising addition to the growing arsenal of NLRP3 inflammasome inhibitors. While initial data indicates its potency, further characterization of its selectivity and mechanism of action is warranted. The experimental protocols provided in this guide offer a framework for the standardized evaluation and direct comparison of this compound with other inhibitors. Such comparative studies are essential for identifying the most promising candidates for clinical development to treat the myriad of diseases driven by NLRP3-mediated inflammation. As research progresses, a deeper understanding of the nuances of each inhibitor will pave the way for more targeted and effective therapeutic strategies.

References

A Comparative Analysis of Nlrp3-IN-18 and Other Leading NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a comparative analysis of Nlrp3-IN-18 against other well-characterized NLRP3 inflammasome inhibitors, including MCC950, Dapansutrile (OLT1177), and Inzomelid. The comparison is based on available quantitative data, mechanism of action, and selectivity. Detailed experimental protocols for key assays are also provided to support researchers in their evaluation of these and other potential NLRP3 inhibitors.

Comparative Efficacy of NLRP3 Inflammasome Inhibitors

The following table summarizes the in vitro potency of this compound and its comparators. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in cell types, assay conditions, and stimulation methods.

InhibitorTargetIC50 ValueCell TypeAssay ConditionsCitation(s)
This compound NLRP3≤1.0 µMNot specified in publicly available dataNot specified in publicly available data[1][2]
MCC950 NLRP3~7.5 nMBone Marrow-Derived Macrophages (BMDMs)LPS + ATP stimulation[3][4]
~8.1 nMHuman Monocyte-Derived Macrophages (HMDMs)LPS + ATP stimulation[3][4]
0.2 µMTHP-1 derived macrophagesLPS + Nigericin stimulation[5][6]
Dapansutrile (OLT1177) NLRP3Reduces IL-1β by 60% and IL-18 by 70% at nanomolar concentrationsHuman blood-derived macrophagesLPS stimulation[7][8]
Inhibits LPS-induced IL-1β release by 84% and 36% in monocytes from CAPS patientsMonocytes from CAPS patientsLPS stimulation[7]
Inzomelid (Emlenoflast, MCC7840) NLRP3<100 nMNot specified in publicly available dataNot specified in publicly available data[9]

Note on this compound Data: The available information on this compound is currently limited to supplier data and a patent application (WO2022216971A1). Detailed experimental conditions and selectivity data are not yet publicly available.

Mechanism of Action and Selectivity

This compound: The precise mechanism of action for this compound is not detailed in the available public information, other than its classification as an NLRP3 inhibitor[1][2].

MCC950: MCC950 is a potent and selective NLRP3 inhibitor that directly binds to the NACHT domain of NLRP3, blocking its ATPase activity. This prevents the conformational changes required for NLRP3 oligomerization and subsequent inflammasome assembly[10][11][12]. MCC950 has been shown to be highly selective for NLRP3 and does not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1[13].

Dapansutrile (OLT1177): Dapansutrile is an orally bioavailable, selective NLRP3 inhibitor. It is thought to inhibit the NLRP3 inflammasome by preventing its oligomerization, thereby blocking the interaction between NLRP3, ASC, and pro-caspase-1[14][15]. Dapansutrile has been shown to be specific for the NLRP3 inflammasome and does not affect the AIM2 or NLRC4 inflammasomes[16]. It has undergone clinical trials for several inflammatory conditions, including gout and heart failure[17][18].

Inzomelid (Emlenoflast, MCC7840): Inzomelid is a potent and brain-penetrant NLRP3 inflammasome inhibitor. It has successfully completed Phase I clinical trials, demonstrating a good safety and tolerability profile. The exact binding site and detailed mechanism of action are not as extensively published as for MCC950, but it is known to be a selective NLRP3 inhibitor.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for evaluating inhibitors.

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects cluster_inhibition Points of Inhibition PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B pro-IL-1β mRNA NFkB->Pro_IL1B NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1B_protein pro-IL-1β Pro_IL1B->Pro_IL1B_protein NLRP3_protein NLRP3 Protein NLRP3_mRNA->NLRP3_protein Activation_Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Activation_Stimuli->K_efflux K_efflux->NLRP3_protein Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1B Mature IL-1β Casp1->IL1B cleavage IL18 Mature IL-18 Casp1->IL18 cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis cleavage Pro_IL1B_protein->IL1B Pro_IL18 pro-IL-18 Pro_IL18->IL18 GSDMD Gasdermin-D GSDMD->Pyroptosis Inhibitor1 NLRP3 Inhibitors (e.g., MCC950, Dapansutrile, This compound, Inzomelid) Inhibitor1->Inflammasome

Caption: Canonical NLRP3 inflammasome activation pathway and points of therapeutic intervention.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment Cascade cluster_analysis Data Analysis cluster_endpoint Endpoint start Culture Immune Cells (e.g., THP-1, BMDMs) differentiate Differentiate (if needed) (e.g., PMA for THP-1) start->differentiate prime Prime with Signal 1 (e.g., LPS) differentiate->prime add_inhibitor Add Test Inhibitor (e.g., this compound) prime->add_inhibitor activate Activate with Signal 2 (e.g., Nigericin or ATP) add_inhibitor->activate collect_supernatant Collect Supernatant activate->collect_supernatant western_blot Analyze Caspase-1 Cleavage (Western Blot) activate->western_blot Cell Lysate elisa Measure IL-1β/IL-18 (ELISA) collect_supernatant->elisa cytotoxicity Assess Cytotoxicity (LDH Assay) collect_supernatant->cytotoxicity result Determine IC50 & Specificity elisa->result cytotoxicity->result western_blot->result

Caption: General experimental workflow for screening and validating NLRP3 inflammasome inhibitors.

Detailed Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

This protocol describes a common method for assessing the inhibitory activity of compounds on the NLRP3 inflammasome in the human monocytic cell line THP-1.

a. Cell Culture and Differentiation:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

  • After differentiation, replace the medium with fresh, PMA-free RPMI-1640 and allow the cells to rest for 24 hours.

b. Inflammasome Activation and Inhibition:

  • Priming (Signal 1): Prime the differentiated THP-1 cells with 1 µg/mL Lipopolysaccharide (LPS) for 3-4 hours.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., this compound, MCC950) for 30-60 minutes. Include a vehicle control (e.g., DMSO).

  • Activation (Signal 2): Activate the NLRP3 inflammasome by adding 5 µM Nigericin or 5 mM ATP to the wells and incubate for 1-2 hours.

c. Measurement of IL-1β Release:

  • After the incubation period, centrifuge the plate to pellet the cells.

  • Carefully collect the cell culture supernatants.

  • Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

d. Data Analysis:

  • Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro NLRP3 Inflammasome Inhibition Assay in Mouse Bone Marrow-Derived Macrophages (BMDMs)

This protocol outlines the procedure for evaluating NLRP3 inhibitors using primary mouse BMDMs.

a. Isolation and Culture of BMDMs:

  • Euthanize a C57BL/6 mouse and sterilize the hind legs.

  • Isolate the femur and tibia and flush the bone marrow with DMEM.

  • Culture the bone marrow cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) for 7 days to differentiate them into macrophages.

b. Inflammasome Activation and Inhibition:

  • Seed the differentiated BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Prime the BMDMs with 500 ng/mL LPS for 4 hours.

  • Inhibitor Treatment: Pre-treat the cells with the desired concentrations of the NLRP3 inhibitor for 30-60 minutes.

  • Activation (Signal 2): Stimulate the NLRP3 inflammasome with 5 mM ATP for 45-60 minutes or 10 µM Nigericin for 1-2 hours.

c. Measurement of IL-1β Release:

  • Collect the cell culture supernatants.

  • Measure the concentration of IL-1β using a mouse IL-1β ELISA kit following the manufacturer's protocol.

d. Data Analysis:

  • Calculate the percentage of inhibition and determine the IC50 value as described for the THP-1 cell assay.

Conclusion

The landscape of NLRP3 inflammasome inhibitors is rapidly evolving, with several promising candidates in various stages of development. MCC950 remains a benchmark compound due to its high potency and well-defined mechanism of action. Dapansutrile and Inzomelid represent clinically evaluated inhibitors with demonstrated safety profiles in humans. This compound is a more recent entrant with a reported potent inhibitory activity, although more detailed public data is needed for a comprehensive comparative assessment. The experimental protocols provided in this guide offer a standardized framework for researchers to evaluate and compare the efficacy of these and novel NLRP3 inhibitors in their own laboratories. As more data on this compound becomes available, its position within the therapeutic landscape of NLRP3-driven diseases will become clearer.

References

Unveiling NLRP3's Role: A Comparative Analysis of Pharmacological Inhibition versus Genetic Deletion

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the NLRP3 inhibitor, MCC950, and NLRP3 knockout genetic models in elucidating the function of the NLRP3 inflammasome. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental data, detailed protocols, and visual pathways to critically evaluate these two key research tools.

The NLRP3 inflammasome, a multiprotein complex, plays a pivotal role in the innate immune system. Its activation triggers the release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), driving inflammatory responses.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a significant therapeutic target.[4] To investigate the precise role of NLRP3 in health and disease, researchers primarily rely on two powerful approaches: pharmacological inhibition and genetic knockout models.

This guide provides a direct comparison of the outcomes observed using a potent and specific NLRP3 inhibitor, MCC950, against those from NLRP3 knockout (NLRP3-/-) mice. The data presented here is drawn from a study investigating experimental apical periodontitis in mice, a model of inflammation-induced bone loss.

At a Glance: Pharmacological Inhibition vs. Genetic Knockout

FeaturePharmacological Inhibition (MCC950)Genetic Model (NLRP3 Knockout)
Mechanism Temporally controlled blockade of NLRP3 activationComplete and continuous absence of NLRP3 protein
Application In vitro and in vivo studies; potential for therapeutic developmentIn vivo studies to understand the lifelong role of a gene
Temporal Control High; can be administered at specific times during disease progressionLow; gene is absent throughout the organism's life
Off-Target Effects Possible, though MCC950 is highly specific for NLRP3Minimal, directly related to the absence of the target gene

Comparative Experimental Data: A Case Study in Apical Periodontitis

The following tables summarize the key findings from a study comparing the effects of MCC950 treatment and NLRP3 gene knockout in a mouse model of apical periodontitis. This inflammatory condition is characterized by the destruction of bone tissue around the tip of a tooth root.

Table 1: Effect on Periapical Lesion Size

Treatment GroupMean Lesion Area (μm²) ± SD (Day 14)Mean Lesion Area (μm²) ± SD (Day 42)
Wild-Type (WT) + VehicleNot specifiedSignificantly larger than NLRP3-/-
WT + MCC950No significant difference from WT + VehicleNot assessed
NLRP3 Knockout (NLRP3-/-)Significantly smaller than WTSignificantly smaller than WT

Data adapted from a study on experimental apical periodontitis.[5]

Table 2: Effect on Pro-Inflammatory Cytokine and Caspase-1 Expression (Day 14)

Treatment GroupIL-1β Expression (relative to control)IL-18 Expression (relative to control)Caspase-1 Expression (relative to control)
Wild-Type (WT) + VehicleBaselineBaselineBaseline
WT + MCC950Lower than WT + VehicleLower than WT + VehicleLower than WT + Vehicle
NLRP3 Knockout (NLRP3-/-)Lower than WT + VehicleLower than WT + VehicleLower than WT + Vehicle

Data represents the trend observed in the study.[5]

Visualizing the Pathways and Processes

To better understand the mechanisms discussed, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for its study.

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ pro-IL-1β, pro-IL-18 & NLRP3 Transcription NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive pro_IL1b pro-IL-1β Transcription->pro_IL1b pro_IL18 pro-IL-18 Transcription->pro_IL18 Stimuli Activation Stimuli (e.g., ATP, Nigericin) Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->pro_IL1b Casp1->pro_IL18 GSDMD Gasdermin D Casp1->GSDMD IL1b Mature IL-1β pro_IL1b->IL1b IL18 Mature IL-18 pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: The NLRP3 inflammasome signaling pathway, illustrating the two-signal activation model.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Model BMDMs Isolate Bone Marrow-Derived Macrophages (BMDMs) Priming Prime with LPS (Signal 1) BMDMs->Priming Treatment Treat with MCC950 or Vehicle Priming->Treatment Activation Activate with ATP/Nigericin (Signal 2) Treatment->Activation Analysis_vitro Analyze Supernatant for IL-1β, IL-18, LDH Activation->Analysis_vitro Mice Wild-Type and NLRP3-/- Mice Induction Induce Apical Periodontitis Mice->Induction Mice->Induction for NLRP3-/- mice Treatment_vivo Administer MCC950 or Vehicle Induction->Treatment_vivo for WT mice Sacrifice Sacrifice at Day 14 & 42 Induction->Sacrifice for NLRP3-/- mice Treatment_vivo->Sacrifice Analysis_vivo Histology & Gene Expression Analysis of Tissues Sacrifice->Analysis_vivo

Caption: A generalized experimental workflow for comparing an NLRP3 inhibitor with a knockout model.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in studies comparing NLRP3 inhibitors and genetic models.

In Vitro NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

Objective: To assess the effect of an NLRP3 inhibitor on cytokine release in vitro.

Materials:

  • Bone marrow cells isolated from wild-type mice.

  • DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF.

  • Lipopolysaccharide (LPS).

  • ATP or Nigericin.

  • NLRP3 inhibitor (e.g., MCC950).

  • ELISA kits for IL-1β and IL-18.

  • LDH cytotoxicity assay kit.

Procedure:

  • Cell Culture: Differentiate bone marrow cells into macrophages (BMDMs) by culturing in complete DMEM with M-CSF for 7 days.

  • Priming (Signal 1): Seed BMDMs in a 96-well plate. Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours.

  • Inhibitor Treatment: Pre-treat the primed cells with the NLRP3 inhibitor (e.g., MCC950 at various concentrations) or vehicle control for 30-60 minutes.

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 60-90 minutes.

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatants.

  • Analysis:

    • Measure the concentration of IL-1β and IL-18 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

    • Assess cell death (pyroptosis) by measuring lactate dehydrogenase (LDH) release in the supernatants using an LDH cytotoxicity assay kit.

In Vivo Model of Apical Periodontitis

Objective: To compare the effects of an NLRP3 inhibitor and NLRP3 knockout on inflammation-induced bone loss in vivo.

Materials:

  • Wild-type and NLRP3-/- mice.

  • Anesthetic agents.

  • Dental drill and burs.

  • NLRP3 inhibitor (e.g., MCC950).

  • Vehicle control (e.g., PBS).

  • Micro-CT scanner or histological sectioning equipment.

  • Reagents for RNA extraction and qPCR.

Procedure:

  • Animal Groups: Divide the animals into the following groups: Wild-type + Vehicle, Wild-type + MCC950, and NLRP3-/-.

  • Induction of Apical Periodontitis: Anesthetize the mice and induce apical periodontitis by exposing the dental pulp of a molar tooth to the oral environment.

  • Inhibitor Administration: Administer the NLRP3 inhibitor or vehicle to the wild-type mice systemically (e.g., via intraperitoneal injection) at a predetermined dose and frequency.

  • Time Points: Euthanize the animals at specific time points (e.g., 14 and 42 days) post-induction.

  • Tissue Collection: Harvest the maxillae containing the affected teeth.

  • Analysis:

    • Histological Analysis: Fix, decalcify, and embed the maxillae in paraffin. Prepare tissue sections and stain with Hematoxylin and Eosin (H&E). Measure the area of the periapical lesion using imaging software.

    • Gene Expression Analysis: Isolate RNA from the periapical tissues. Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of Il1b, Il18, and Casp1.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β

Objective: To quantify the concentration of IL-1β in cell culture supernatants or serum.

Materials:

  • IL-1β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution).

  • Wash buffer.

  • Assay diluent.

  • Microplate reader.

Procedure:

  • Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Washing: Wash the plate multiple times with wash buffer.

  • Blocking: Block the plate with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add standards and samples (cell culture supernatants or serum) to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Streptavidin-HRP: Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Development: Add the TMB substrate and incubate until a color change is observed.

  • Stop Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

Conclusion

Both pharmacological inhibition with specific molecules like MCC950 and the use of genetic knockout models are invaluable tools for dissecting the role of the NLRP3 inflammasome. Pharmacological inhibitors offer the advantage of temporal control, allowing for the investigation of NLRP3's role at different stages of a disease process and holding translational potential. Conversely, NLRP3 knockout models provide a definitive understanding of the consequences of the complete absence of the protein throughout an organism's life.

The presented data from the apical periodontitis model highlights that both approaches lead to a reduction in NLRP3-mediated inflammation, as evidenced by decreased cytokine and caspase-1 expression.[5] However, the impact on the disease phenotype (lesion size) was more pronounced in the knockout model in this particular study.[5] This could be due to the continuous absence of NLRP3 in the knockout mice versus the potentially incomplete or intermittent inhibition by the pharmacological agent.

Ultimately, the choice between these methodologies depends on the specific research question. For elucidating the fundamental biological role of NLRP3, knockout models are indispensable. For exploring the therapeutic potential of targeting NLRP3 in established disease, pharmacological inhibitors are the preferred tool. A comprehensive understanding of NLRP3's function is best achieved by integrating data from both pharmacological and genetic approaches.

References

Head-to-Head Comparison of NLRP3 Inflammasome Inhibitors: Dapansutrile vs. MCC950

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent NLRP3 inflammasome inhibitors: Dapansutrile (OLT1177), a clinical-stage compound, and MCC950, a widely used preclinical tool compound. This comparison is supported by experimental data to delineate their respective performance and characteristics.

The NLRP3 inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide array of inflammatory diseases, making it a key target for therapeutic intervention. Both Dapansutrile and MCC950 are potent and selective inhibitors of the NLRP3 inflammasome, but they possess distinct profiles in terms of their development stage and reported biological activities.

Mechanism of Action

Both Dapansutrile and MCC950 function by directly targeting the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex. This inhibition blocks the downstream cascade involving caspase-1 activation and the subsequent maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).

Dapansutrile has been shown to inhibit the ATPase activity of NLRP3 and block the interaction between NLRP3 and ASC, a critical step in inflammasome oligomerization.[1][2] It is a β-sulfonyl nitrile compound that has demonstrated efficacy in various preclinical models of inflammatory diseases and has undergone clinical trials in humans.[1][3][4]

MCC950 is a potent and selective diarylsulfonylurea-containing compound that also inhibits NLRP3 ATPase activity.[5] It is considered a benchmark NLRP3 inhibitor in preclinical research due to its high potency and well-characterized mechanism of action.[5][6]

Quantitative Performance Data

The following tables summarize the available quantitative data for Dapansutrile and MCC950, providing a basis for comparing their potency and efficacy.

Table 1: In Vitro Potency

CompoundAssay SystemReadoutIC50Reference
Dapansutrile LPS-primed mouse J774A.1 cells + NigericinIL-1β release1 nM[7]
LPS-primed mouse J774A.1 cells + ATPIL-1β release1 nM[7]
MCC950 Bone Marrow-Derived Macrophages (BMDMs)ASC oligomerization7.5 nM[6]
LPS-primed mouse peritoneal macrophages + ATPIL-1β release0.04 ± 0.0008 µM[8]

Table 2: In Vivo Efficacy

CompoundDisease ModelSpeciesDose and AdministrationKey FindingsReference
Dapansutrile Gouty Arthritis (MSU-induced)Mouse600 mg/kg, oralReduced joint inflammation, decreased synovial IL-1β, IL-6, MPO, and CXCL1 levels.[9][10]
Experimental Autoimmune Encephalomyelitis (EAE)Mouse3.75 g/kg in dietAmeliorated neurological deficits and reduced IL-1β and IL-18 levels in the spinal cord.
MCC950 Muckle-Wells Syndrome Mouse ModelMouse0.4 mg/kg, subcutaneousAttenuated IL-1β levels by 50%.
CpG-induced Macrophage Activation SyndromeMouseNot specifiedSignificantly reduced plasma IL-18 levels.

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams are provided in DOT language.

NLRP3_Inflammasome_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibitor Action PAMPs/DAMPs PAMPs/DAMPs Priming (NF-κB) Priming (NF-κB) PAMPs/DAMPs->Priming (NF-κB) NLRP3 Activation NLRP3 Activation Priming (NF-κB)->NLRP3 Activation ASC ASC NLRP3 Activation->ASC Recruitment Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruitment Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Activation Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleavage Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Cleavage GSDMD GSDMD Caspase-1->GSDMD Cleavage IL-1β IL-1β Pro-IL-1β->IL-1β IL-18 IL-18 Pro-IL-18->IL-18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Dapansutrile Dapansutrile Dapansutrile->NLRP3 Activation Inhibits ATPase Activity & ASC Interaction MCC950 MCC950 MCC950->NLRP3 Activation Inhibits ATPase Activity

Caption: NLRP3 Inflammasome Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model Cell Culture Culture Immune Cells (e.g., BMDMs, THP-1) Priming Prime with LPS Cell Culture->Priming Treatment Treat with Dapansutrile or MCC950 Priming->Treatment Activation Activate NLRP3 with ATP or Nigericin Treatment->Activation Supernatant Collection Collect Supernatant Activation->Supernatant Collection ELISA Measure IL-1β/IL-18 by ELISA Supernatant Collection->ELISA LDH Assay Measure Pyroptosis (LDH release) Supernatant Collection->LDH Assay Disease Induction Induce Inflammatory Disease in Animal Model Drug Administration Administer Dapansutrile or MCC950 Disease Induction->Drug Administration Sample Collection Collect Tissues/Blood Drug Administration->Sample Collection Analysis Analyze Inflammatory Markers (e.g., Cytokines, Histology) Sample Collection->Analysis

Caption: General Experimental Workflow for Evaluating NLRP3 Inhibitors.

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation Assay

A standard protocol to assess the in vitro efficacy of NLRP3 inhibitors involves the use of immune cells such as bone marrow-derived macrophages (BMDMs) or the human monocytic cell line THP-1.

  • Cell Culture and Priming: Immune cells are cultured under standard conditions. To mimic the first signal of NLRP3 activation, cells are primed with lipopolysaccharide (LPS) for a defined period (e.g., 3-4 hours). This upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Following priming, cells are treated with varying concentrations of the NLRP3 inhibitor (Dapansutrile or MCC950) or a vehicle control for a specified duration.

  • NLRP3 Activation: The second signal for NLRP3 activation is then provided by adding stimuli such as ATP or nigericin.

  • Sample Collection and Analysis: After incubation with the activator, the cell culture supernatant is collected. The concentration of secreted IL-1β and IL-18 is quantified using an enzyme-linked immunosorbent assay (ELISA). To assess pyroptosis, a form of inflammatory cell death, the release of lactate dehydrogenase (LDH) into the supernatant can be measured using a commercially available kit.

In Vivo Models of NLRP3-Mediated Disease

To evaluate the in vivo efficacy of NLRP3 inhibitors, various animal models of inflammatory diseases are utilized.

  • Gouty Arthritis Model: Acute inflammation is induced in mice by intra-articular injection of monosodium urate (MSU) crystals. The inhibitor is administered orally or via another appropriate route before or after the MSU challenge. The severity of arthritis is assessed by measuring joint swelling, and inflammatory markers are quantified in the synovial fluid and surrounding tissues.[10]

  • Experimental Autoimmune Encephalomyelitis (EAE) Model: This is a model for multiple sclerosis. The disease is induced in mice by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide. The inhibitor is administered, and the clinical severity of the disease is scored over time. Spinal cord tissue can be analyzed for inflammatory infiltrates and cytokine levels.

Conclusion

Both Dapansutrile and MCC950 are highly effective and selective inhibitors of the NLRP3 inflammasome. Dapansutrile has the advantage of having been tested in human clinical trials, demonstrating a favorable safety profile and oral bioavailability.[4] MCC950, while remaining a preclinical tool, is characterized by its nanomolar potency and has been instrumental in validating the therapeutic potential of NLRP3 inhibition across a multitude of disease models.[6] The choice between these compounds will largely depend on the specific research or development context. For clinical applications, Dapansutrile represents a more advanced candidate. For fundamental research and preclinical target validation, MCC950 remains a gold-standard inhibitor. Further head-to-head studies under identical experimental conditions would be beneficial for a more direct comparison of their potencies and efficacies.

References

Evaluating the Potency of Nlrp3-IN-18 and Related Pyridazine Analogs Against Known NLRP3 Activators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of Nlrp3-IN-18, a pyridazine-based NLRP3 inflammasome inhibitor, against known NLRP3 activators. Due to the limited availability of peer-reviewed data for this compound, this guide will leverage recently published data on a closely related and highly potent pyridazine analog, P33, for a detailed performance comparison. We will also contrast its efficacy with the well-characterized NLRP3 inhibitor, MCC950.

The NLRP3 inflammasome is a critical component of the innate immune system. Its aberrant activation is linked to a wide range of inflammatory diseases, making it a key target for therapeutic intervention. This guide offers a comprehensive overview of the experimental evaluation of these inhibitors, including detailed protocols and signaling pathway diagrams to support further research and development.

Performance Comparison of NLRP3 Inhibitors

The potency of NLRP3 inhibitors is typically determined by their ability to reduce the secretion of pro-inflammatory cytokines, such as IL-1β and IL-18, from immune cells following stimulation with known NLRP3 activators. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

InhibitorCell TypeActivator(s)IC50 (IL-1β Release)Source
This compound Not specified in publicly available dataNot specified in publicly available data≤1.0 µMCommercial Supplier Data
P33 (Pyridazine Analog) THP-1 cellsNigericin2.7 nM[1][2]
Bone Marrow-Derived Macrophages (BMDMs)Nigericin15.3 nM[1][2]
Peripheral Blood Mononuclear Cells (PBMCs)Nigericin2.9 nM[1][2]
MCC950 Bone Marrow-Derived Macrophages (BMDMs)Not specified7.5 nM

Note: The data for this compound is from a commercial supplier and lacks the detail of a peer-reviewed study. The data for P33, a structurally related pyridazine compound, is from a recent publication in the Journal of Medicinal Chemistry and demonstrates exceptional potency.[1][2]

NLRP3 Inflammasome Signaling Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by microbial components like lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB signaling pathway. The second step, "activation," is triggered by a variety of stimuli, including ATP, nigericin, and crystalline substances, which leads to the assembly of the NLRP3 inflammasome, caspase-1 activation, and the subsequent cleavage and release of mature IL-1β and IL-18.

NLRP3_Signaling_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB Pro_IL1B pro-IL-1β NF_kB->Pro_IL1B NLRP3_gene NLRP3 NF_kB->NLRP3_gene Mature_IL1B Mature IL-1β Pro_IL1B->Mature_IL1B NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) NLRP3_gene->NLRP3_Inflammasome Activators Nigericin, ATP, etc. Activators->NLRP3_Inflammasome Pro_Caspase1 pro-caspase-1 NLRP3_Inflammasome->Pro_Caspase1 Caspase1 Active Caspase-1 Caspase1->Pro_IL1B Cleavage Mature_IL18 Mature IL-18 Caspase1->Mature_IL18 Cleavage of pro-IL-18 GSDMD GSDMD Caspase1->GSDMD Cleavage Pro_Caspase1->Caspase1 Cleavage Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes a general method for evaluating the potency of NLRP3 inhibitors in vitro using primary macrophages or monocytic cell lines.

1. Cell Culture and Priming:

  • Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells in appropriate media.

  • For THP-1 cells, differentiate into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce the expression of NLRP3 and pro-IL-1β.

2. Inhibitor Treatment:

  • Following priming, remove the LPS-containing media and replace it with fresh media.

  • Add the NLRP3 inhibitor (e.g., this compound, P33, or MCC950) at various concentrations and incubate for a specified period (e.g., 1 hour).

3. NLRP3 Activation:

  • Add a known NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), to the cells and incubate for a defined time (e.g., 1-2 hours).

4. Sample Collection and Analysis:

  • Centrifuge the cell culture plates to pellet the cells.

  • Collect the cell culture supernatants for cytokine analysis.

  • Measure the concentration of secreted IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage of inhibition of IL-1β secretion for each inhibitor concentration compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow Start Start Cell_Culture Cell Culture (BMDMs or THP-1) Start->Cell_Culture Priming Priming with LPS Cell_Culture->Priming Inhibitor_Treatment Inhibitor Treatment (e.g., this compound) Priming->Inhibitor_Treatment NLRP3_Activation NLRP3 Activation (Nigericin or ATP) Inhibitor_Treatment->NLRP3_Activation Sample_Collection Collect Supernatants NLRP3_Activation->Sample_Collection ELISA IL-1β ELISA Sample_Collection->ELISA Data_Analysis IC50 Calculation ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating NLRP3 inhibitor potency.

Concluding Remarks

The pyridazine scaffold represents a promising chemical class for the development of highly potent NLRP3 inflammasome inhibitors. While peer-reviewed data on this compound is not yet available, the exceptional low-nanomolar potency of the related compound P33 in various immune cell types highlights the potential of this inhibitor class.[1][2] Further studies are warranted to fully characterize the efficacy, selectivity, and in vivo therapeutic potential of this compound. The experimental protocols and background information provided in this guide offer a solid foundation for researchers to conduct such evaluations and contribute to the development of novel anti-inflammatory therapeutics.

References

Independent Validation of Nlrp3-IN-18's Inhibitory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the NLRP3 inflammasome inhibitor, Nlrp3-IN-18, with other established alternatives. The inhibitory activities are supported by experimental data, and detailed methodologies for key experiments are outlined to aid in the independent validation of these compounds.

Comparative Inhibitory Activity of NLRP3 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of other well-characterized NLRP3 inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of the NLRP3 inflammasome by 50% in various in vitro cellular models. Lower IC50 values are indicative of higher potency.

InhibitorIC50 ValueCell TypeActivator(s)Reference
This compound ≤1.0 µMNot SpecifiedNot Specified[1][2]
MCC9507.5 nMMouse Bone Marrow-Derived Macrophages (BMDMs)LPS + ATP[1][3]
MCC9508.1 nMHuman Monocyte-Derived Macrophages (HMDMs)LPS + ATP[1][4]
CY-096 µMMouse Bone Marrow-Derived Macrophages (BMDMs)Not Specified[3]
CY-091-10 µMLPS-primed BMDMsMSU, Nigericin, ATP[5][6]
OLT1177 (Dapansutrile)1 nMJ774 MacrophagesNot Specified[3]
OLT1177 (Dapansutrile)~1 µM (60% inhibition of IL-1β)Human Blood-Derived MacrophagesLPS[7]
Tranilast10-15 µMNot SpecifiedNot Specified[3]
Glyburide~200 µMLPS-primed BMDMsATP, Nigericin, Silica[8]

Experimental Protocols

The following is a representative protocol for assessing the inhibitory activity of NLRP3 inflammasome inhibitors in vitro.

In Vitro NLRP3 Inflammasome Inhibition Assay

This assay measures the ability of a test compound to inhibit the release of interleukin-1β (IL-1β) from macrophages following the activation of the NLRP3 inflammasome.

1. Cell Culture and Priming:

  • Culture mouse bone marrow-derived macrophages (BMDMs) or human monocytic THP-1 cells differentiated into macrophages.

  • Seed the cells in a 96-well plate at an appropriate density.

  • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.[9]

2. Inhibitor Treatment:

  • Following the priming step, treat the cells with various concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for 30-60 minutes.

3. NLRP3 Inflammasome Activation:

  • Induce NLRP3 inflammasome activation by adding a second stimulus, such as:

    • Adenosine triphosphate (ATP) (e.g., 2.5-5 mM) for 30-60 minutes.
    • Nigericin (e.g., 5-20 µM) for 1-2 hours.[6]
    • Monosodium urate (MSU) crystals (e.g., 150 µg/mL) for 4-6 hours.[10]

4. Measurement of IL-1β Release:

  • Centrifuge the plate to pellet the cells.

  • Collect the cell culture supernatants.

  • Quantify the concentration of mature IL-1β in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

5. Data Analysis:

  • Calculate the percentage of IL-1β inhibition for each inhibitor concentration relative to the vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of NLRP3 Inflammasome Activation

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs TLR TLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription NLRP3_inactive Inactive NLRP3 Pro_IL1b Pro-IL-1β Stimuli K+ Efflux / ROS / Lysosomal Damage Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome recruits ASC ASC ASC->Inflammasome recruits Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome recruits Casp1 Active Caspase-1 Inflammasome->Casp1 activates Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Workflow for NLRP3 Inhibition Assay

Experimental_Workflow start Start cell_culture Culture & Seed Macrophages start->cell_culture priming Prime with LPS (Signal 1) cell_culture->priming inhibitor Add Inhibitor (e.g., this compound) priming->inhibitor activation Activate with ATP/Nigericin (Signal 2) inhibitor->activation supernatant Collect Supernatant activation->supernatant elisa Measure IL-1β by ELISA supernatant->elisa analysis Data Analysis (Calculate IC50) elisa->analysis end End analysis->end

Caption: Workflow for assessing NLRP3 inhibitor activity.

Logical Relationship of NLRP3 Inhibitors

Inhibitor_Comparison cluster_inhibitors NLRP3 Inhibitors NLRP3 NLRP3 Inflammasome Nlrp3_IN_18 This compound (IC50 ≤1.0 µM) Nlrp3_IN_18->NLRP3 Inhibits MCC950 MCC950 (IC50 ~8 nM) MCC950->NLRP3 Inhibits CY09 CY-09 (IC50 ~6 µM) CY09->NLRP3 Inhibits OLT1177 OLT1177 (IC50 ~1 nM) OLT1177->NLRP3 Inhibits Tranilast Tranilast (IC50 10-15 µM) Tranilast->NLRP3 Inhibits

Caption: Comparative inhibitory action on the NLRP3 inflammasome.

References

Benchmarking Nlrp3-IN-18: A Comparative Analysis of Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the comparative efficacy of Nlrp3-IN-18 against a curated panel of leading NLRP3 inflammasome inhibitors. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of potency, mechanism of action, and experimental protocols to inform inhibitor selection and future research directions.

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. The development of potent and specific NLRP3 inhibitors is a key focus of therapeutic research. This guide benchmarks the performance of this compound against a panel of well-characterized inflammasome inhibitors: MCC950, Oridonin, and CY-09.

Mechanism of Action at a Glance

The inhibitors featured in this guide employ distinct mechanisms to suppress NLRP3 inflammasome activation, offering different strategies for therapeutic intervention.

  • This compound: Information regarding the specific binding site and mechanism of this compound is not extensively available in the public domain at the time of this publication. Further studies are required to fully elucidate its inhibitory profile.

  • MCC950: This potent and specific inhibitor directly targets the NLRP3 NACHT domain, interfering with the Walker B motif function. This action prevents the conformational changes and oligomerization of NLRP3 that are essential for inflammasome assembly.[1]

  • Oridonin: A natural product, Oridonin acts as a covalent inhibitor. It forms a covalent bond with cysteine 279 within the NACHT domain of NLRP3, which blocks the interaction between NLRP3 and NEK7, a crucial step for inflammasome activation.

  • CY-09: This selective inhibitor directly binds to the ATP-binding motif within the NACHT domain of NLRP3. By inhibiting the ATPase activity of NLRP3, CY-09 effectively suppresses the assembly and activation of the inflammasome complex.[2][3][4]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach for evaluating these inhibitors, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow.

NLRP3_Inflammasome_Pathway cluster_activation Signal 1: Priming cluster_assembly Signal 2: Activation & Assembly PAMPs_DAMPs PAMPs / DAMPs TLR_TNFR TLR / TNFR PAMPs_DAMPs->TLR_TNFR NFkB NF-κB Activation TLR_TNFR->NFkB Transcription ↑ pro-IL-1β & NLRP3 mRNA NFkB->Transcription Stimuli NLRP3 Activators (e.g., ATP, Nigericin) NLRP3 NLRP3 Stimuli->NLRP3 ASC ASC NLRP3->ASC Oligomerization pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 Recruitment Casp1 Active Caspase-1 pro_Casp1->Casp1 pro_IL1b Pro-IL-1β Casp1->pro_IL1b Cleavage pro_IL18 Pro-IL-18 Casp1->pro_IL18 Cleavage GSDMD Gasdermin-D Casp1->GSDMD Cleavage IL1b Mature IL-1β pro_IL1b->IL1b IL18 Mature IL-18 pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitors Inflammasome Inhibitors (this compound, MCC950, Oridonin, CY-09) Inhibitors->NLRP3

NLRP3 Inflammasome Signaling Pathway

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays Cell_Culture Culture Macrophages (e.g., BMDM, THP-1) Priming Prime with LPS (Signal 1) Cell_Culture->Priming Inhibitor Add Inflammasome Inhibitor Priming->Inhibitor Activation Activate with NLRP3 Stimulus (e.g., Nigericin, ATP) Inhibitor->Activation IL1b_Assay IL-1β Release Assay (ELISA) Activation->IL1b_Assay ASC_Assay ASC Speck Formation (Microscopy/FACS) Activation->ASC_Assay Pyroptosis_Assay Pyroptosis Assay (LDH Release) Activation->Pyroptosis_Assay

Experimental Workflow for Inhibitor Evaluation

Comparative Performance Data

The following tables summarize the available quantitative data for the selected NLRP3 inflammasome inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

InhibitorCell TypeAssayIC50
This compound Data not publicly availableIL-1β ReleaseData not publicly available
MCC950 BMDM (mouse)IL-1β Release (ATP-induced)~7.5 nM[1]
HMDM (human)IL-1β Release (ATP-induced)~8.1 nM[1]
THP-1 (human)IL-1β Release (ATP-induced)4 nM - 60 nM[5]
Oridonin BMDM (mouse)IL-1β ReleaseCovalent inhibitor, IC50 not typically reported
CY-09 BMDM (mouse)IL-1β Release (Nigericin/MSU/ATP-induced)1 - 10 µM (dose-dependent inhibition)[4]

BMDM: Bone Marrow-Derived Macrophages; HMDM: Human Monocyte-Derived Macrophages; THP-1: Human monocytic cell line.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for the key experiments cited in this guide.

IL-1β Release Assay (ELISA)

This assay quantifies the amount of mature IL-1β secreted by cells following inflammasome activation.

a. Cell Culture and Priming:

  • Seed bone marrow-derived macrophages (BMDMs) or THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Prime the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours to induce the transcription of pro-IL-1β and NLRP3.

b. Inhibitor Treatment and Inflammasome Activation:

  • Pre-incubate the primed cells with varying concentrations of the NLRP3 inhibitor (e.g., this compound, MCC950, Oridonin, CY-09) for 30-60 minutes.

  • Activate the NLRP3 inflammasome by adding a stimulus such as ATP (5 mM) or Nigericin (10 µM) for 1 hour.

c. Quantification of IL-1β:

  • Collect the cell culture supernatant.

  • Quantify the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

ASC Speck Formation Assay (Immunofluorescence Microscopy)

This assay visualizes the formation of the ASC speck, a hallmark of inflammasome assembly.

a. Cell Preparation and Treatment:

  • Grow cells on glass coverslips in a 24-well plate.

  • Prime the cells with LPS and treat with the inhibitor as described in the IL-1β release assay protocol.

  • Activate the inflammasome with an appropriate stimulus.

b. Immunofluorescence Staining:

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Incubate with a primary antibody against ASC overnight at 4°C.

  • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.

c. Imaging and Analysis:

  • Visualize the cells using a fluorescence microscope.

  • Quantify the percentage of cells containing an ASC speck (a single, bright fluorescent aggregate of ASC).

Pyroptosis Assay (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the cell culture supernatant as an indicator of pyroptotic cell death.

a. Cell Treatment:

  • Culture, prime, and treat the cells with inhibitors and activators as described in the IL-1β release assay protocol.

b. LDH Measurement:

  • Collect the cell culture supernatant.

  • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.

  • Calculate the percentage of LDH release relative to the maximum release control.

Conclusion

This comparative guide provides a framework for evaluating this compound and other NLRP3 inflammasome inhibitors. While MCC950 demonstrates high potency in the nanomolar range, and Oridonin and CY-09 offer alternative mechanisms of action, the quantitative performance of this compound remains to be fully characterized in publicly available literature. The provided experimental protocols offer a standardized approach for researchers to conduct their own head-to-head comparisons and further elucidate the therapeutic potential of these promising compounds. Future studies are warranted to determine the specific IC50 values and detailed inhibitory profile of this compound to allow for a more direct and quantitative comparison against the established panel of inhibitors.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Nlrp3-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Nlrp3-IN-18, a potent inhibitor of the NLRP3 inflammasome, adherence to proper disposal and safety protocols is paramount to ensure a safe laboratory environment and compliance with regulatory standards. This guide provides essential, step-by-step logistical information for the operational handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the manufacturer-provided Safety Data Sheet (SDS) for the most comprehensive and up-to-date safety information.[1][2] The toxicological properties of this compound may not be fully characterized, necessitating cautious handling at all times.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A standard laboratory coat should be worn.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound. The compound should be stored in a tightly sealed container under the recommended temperature conditions to prevent degradation.

ParameterRecommendation
Storage Temperature -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Container Tightly sealed, light-resistant vial.
Environment Store in a dry, well-ventilated area away from incompatible materials.

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations. It is recommended to engage a licensed professional waste disposal service for the final disposal of chemical waste.

  • Segregation of Waste:

    • Do not mix this compound waste with other incompatible chemical waste streams.

    • Collect all waste containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, tubes), and empty containers, in a designated and clearly labeled hazardous waste container.

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the first waste was added to the container.

  • Decontamination of Work Surfaces:

    • Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.

  • Final Disposal:

    • For final disposal, the recommended method is incineration. The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. This should be performed by a licensed hazardous waste disposal company.

Experimental Protocols

While specific experimental protocols for the use of this compound are diverse, a common application involves its use as an inhibitor in cell-based assays or in vivo studies to investigate the NLRP3 inflammasome signaling pathway. For instance, in a murine model of macrophage activation syndrome, a similar NLRP3 inhibitor, MCC950, was administered to mice to study its effect on IL-18 production.[3]

The preparation of this compound for in vivo studies often involves dissolving the compound in a suitable solvent system. A common vehicle for administration may include a mixture of DMSO, PEG300, Tween-80, and saline.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood generate_waste Generate this compound Waste (Unused compound, contaminated items) fume_hood->generate_waste segregate Segregate Waste generate_waste->segregate label_container Label Hazardous Waste Container segregate->label_container store_waste Store Waste in a Designated Area label_container->store_waste decontaminate Decontaminate Work Area decontaminate->store_waste professional_disposal Arrange for Professional Disposal (Licensed Service) store_waste->professional_disposal incineration Incineration with Scrubber professional_disposal->incineration end End: Proper Disposal incineration->end

Caption: Logical workflow for the safe disposal of this compound.

Signaling Pathway Context

This compound functions by inhibiting the NLRP3 inflammasome, a key component of the innate immune system. Upon activation by various stimuli, the NLRP3 protein assembles with ASC and pro-caspase-1 to form the inflammasome complex. This leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[5][6] By inhibiting this pathway, this compound can modulate inflammatory responses.

Simplified NLRP3 Inflammasome Pathway stimuli Stimuli (e.g., ATP, toxins) nlrp3 NLRP3 stimuli->nlrp3 inflammasome NLRP3 Inflammasome Assembly nlrp3->inflammasome asc ASC asc->inflammasome pro_casp1 Pro-Caspase-1 pro_casp1->inflammasome casp1 Active Caspase-1 inflammasome->casp1 pro_il1b Pro-IL-1β casp1->pro_il1b cleavage pro_il18 Pro-IL-18 casp1->pro_il18 cleavage il1b Mature IL-1β (Secretion) pro_il1b->il1b il18 Mature IL-18 (Secretion) pro_il18->il18 inhibitor This compound inhibitor->inflammasome Inhibits

References

Essential Safety and Logistical Information for Handling Nlrp3-IN-18

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Nlrp3-IN-18. The following procedures are designed to ensure the safe handling and disposal of this potent NLRP3 inhibitor.

Personal Protective Equipment (PPE)

Given that this compound is a potent small molecule inhibitor, likely in powdered form, a comprehensive approach to personal protection is paramount to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE.

Equipment Type/Specification Purpose
Eye Protection Safety goggles with side shields or a face shieldProtects eyes from splashes of solutions or airborne powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound. Double-gloving is recommended when handling the pure compound or concentrated solutions.
Body Protection A fully buttoned lab coatProtects skin and clothing from contamination.
Respiratory Protection A fit-tested N95 respirator or higherEssential when handling the powdered form of the compound to prevent inhalation. Work should be conducted in a certified chemical fume hood or ventilated enclosure.
Foot Protection Closed-toe shoesProtects feet from spills.
Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the container is clearly labeled with the compound name, concentration, and any hazard warnings.

  • Log the compound into the laboratory's chemical inventory system.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent contamination and degradation.

  • Follow the supplier's specific storage temperature recommendations. For instance, stock solutions are often stored at -20°C or -80°C.

3. Preparation of Solutions:

  • All handling of the powdered form of this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.

  • Use appropriate solvents as recommended by the supplier.

  • Prepare solutions in a designated area to avoid cross-contamination.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

4. Use in Experiments:

  • When using solutions of this compound, wear the appropriate PPE as outlined in the table above.

  • Handle all solutions with care to avoid spills and aerosol generation.

  • Work in a well-ventilated area.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Chemical Waste:

  • Unused or expired this compound (both powder and solutions) should be disposed of as hazardous chemical waste.

  • Collect all waste containing this compound in a designated, sealed, and clearly labeled waste container.

  • Do not mix with other waste streams unless compatible.

  • Follow your institution's and local regulations for hazardous waste disposal.

2. Contaminated Materials:

  • All materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered contaminated.

  • Collect these materials in a designated hazardous waste container.

  • Dispose of this solid waste according to your institution's hazardous waste management procedures.

3. Spills:

  • In the event of a spill, evacuate the immediate area.

  • If the spill involves powder, avoid creating dust. Cover the spill with a damp cloth or absorbent material.

  • For liquid spills, use an appropriate chemical spill kit to absorb the material.

  • Clean the spill area thoroughly with a suitable decontaminating agent.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Visualizing the Handling Workflow

The following diagram illustrates the key steps in the safe handling and disposal workflow for this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Inventory Log in Inventory Inspect->Inventory Store Store Appropriately Inventory->Store PPE Don Appropriate PPE Store->PPE Weigh Weigh Powder in Hood PPE->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Use in Experiment Prepare->Experiment CollectWaste Collect Chemical Waste Experiment->CollectWaste CollectSolid Collect Contaminated Solids Experiment->CollectSolid Dispose Dispose via EHS CollectWaste->Dispose CollectSolid->Dispose

Caption: Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.